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Aranorosin

Cat. No.: B1254186
M. Wt: 419.5 g/mol
InChI Key: JHTWWPWUODMKEO-BPILEAOSSA-N
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Description

Aranorosin is a novel antibiotic compound originally isolated from the fungus Pseudoarachniotus roseus . It features a unique chemical structure based on a 1-oxaspiro[4,5]decane ring system . Research indicates that this compound possesses valuable biological activities. It has demonstrated the ability to circumvent arbekacin resistance in methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism of action is attributed to the inhibition of the bifunctional aminoglycoside-modifying enzyme AAC(6')/APH(2"), which is a key resistance factor in MRSA that inactivates antibiotics like arbekacin . Early studies also describe this compound as an antifungal agent . The compound can be synthesized from L-tyrosine ethyl ester, enabling practical access for further investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33NO6 B1254186 Aranorosin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H33NO6

Molecular Weight

419.5 g/mol

IUPAC Name

(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide

InChI

InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1

InChI Key

JHTWWPWUODMKEO-BPILEAOSSA-N

Isomeric SMILES

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O

Canonical SMILES

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O

Synonyms

aranorosin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Aranorosin from Pseudoarachniotus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin, a novel antibiotic produced by the fungus Pseudoarachniotus roseus, has garnered significant interest within the scientific community due to its unique chemical structure and broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the fermentation process of the producing organism, the extraction and purification protocols for the compound, and its diverse biological functions, including its antifungal, antibacterial, and anti-apoptotic properties. The document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

This compound is a structurally novel metabolite isolated from the fermentation broth of the fungus Pseudoarachniotus roseus. It is characterized by a unique 1-oxaspiro[1][2]decane ring system and possesses the molecular formula C23H33NO6[3]. First described as an antifungal and antibacterial agent, subsequent research has revealed its potential as an inhibitor of the anti-apoptotic protein Bcl-2 and its ability to circumvent antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA)[4][5]. This guide synthesizes the available scientific literature to provide a detailed technical overview of this compound, from its production by P. roseus to its multifaceted biological activities.

Production and Isolation of this compound

The production of this compound is achieved through the fermentation of Pseudoarachniotus roseus. The subsequent isolation and purification of the compound involve a multi-step process to separate it from the fermentation medium and other metabolites.

Fermentation of Pseudoarachniotus roseus

The production of this compound is carried out by submerged fermentation of Pseudoarachniotus roseus strain Y-30,486. The process begins with the cultivation of a seed culture, which is then used to inoculate the production fermentation medium.

Experimental Protocol: Fermentation

  • Seed Medium Preparation: The seed medium is composed of glucose (2.0%), soybean meal (1.5%), corn steep liquor (0.5%), and calcium carbonate (0.2%), with the pH adjusted to 6.5.

  • Seed Culture Inoculation and Growth: The seed medium is inoculated with a culture of P. roseus and incubated at 28°C for 72 hours on a rotary shaker.

  • Production Medium Preparation: The fermentation medium consists of soluble starch (4.0%), glucose (1.0%), soybean meal (2.0%), yeast extract (0.2%), and calcium carbonate (0.3%), with the pH adjusted to 6.5.

  • Production Fermentation: The production medium is inoculated with the seed culture (5% v/v) and fermented at 28°C for 96 hours with agitation.

Extraction and Purification of this compound

This compound is extracted from both the mycelium and the fermentation filtrate. The purification process involves solvent extraction, followed by column chromatography.

Experimental Protocol: Extraction and Purification

  • Mycelial Extraction: The mycelium is separated from the fermentation broth by filtration and extracted with methanol. The methanolic extract is concentrated under reduced pressure.

  • Filtrate Extraction: The fermentation filtrate is adjusted to pH 4.0 and extracted with ethyl acetate. The ethyl acetate extract is then concentrated.

  • Combined Extract Processing: The concentrated extracts from the mycelium and filtrate are combined and partitioned between n-hexane and 90% methanol. The methanolic layer, containing the active compound, is concentrated.

  • Chromatographic Purification:

    • Adsorption Chromatography: The crude this compound is first subjected to column chromatography on Diaion HP-20, eluting with a stepwise gradient of methanol in water.

    • Silica Gel Chromatography: The active fractions are then further purified by silica gel column chromatography using a chloroform-methanol solvent system.

  • Crystallization: The purified this compound is crystallized from a mixture of ethyl acetate and n-hexane to yield colorless needles.

Data Presentation: Production and Physicochemical Properties
ParameterValue
Producing Organism Pseudoarachniotus roseus Y-30,486
Fermentation Yield 100 mg/liter
Molecular Formula C23H33NO6
Molecular Weight 419.5
Appearance Colorless needles
Melting Point 168-170°C
UV λmax (Methanol) 264 nm

Biological Activity of this compound

This compound exhibits a wide range of biological activities, making it a compound of significant interest for further investigation and potential therapeutic development.

Antifungal and Antibacterial Activity

This compound demonstrates potent activity against a variety of fungal and bacterial pathogens. Its Minimum Inhibitory Concentrations (MICs) have been determined against several clinically relevant strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MICs of this compound are determined by the agar dilution method. A stock solution of this compound in methanol is prepared and serially diluted in molten Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. The agar is then poured into petri dishes. The test organisms are grown in appropriate broth media, and their concentrations are adjusted to approximately 10^6 CFU/mL. A 1 µL aliquot of each microbial suspension is then spotted onto the surface of the agar plates containing the different concentrations of this compound. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Data Presentation: Antimicrobial Activity of this compound (MIC in µg/mL)

OrganismMIC (µg/mL)
Fungi
Candida albicans3.12
Cryptococcus neoformans6.25
Aspergillus fumigatus12.5
Trichophyton mentagrophytes1.56
Bacteria
Staphylococcus aureus25
Bacillus subtilis12.5
Escherichia coli>100
Pseudomonas aeruginosa>100
Inhibition of Bcl-2 Anti-Apoptotic Function

This compound has been identified as an inhibitor of the anti-apoptotic protein Bcl-2[4]. By inhibiting Bcl-2, this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. The mechanism of action involves the disruption of the mitochondrial outer membrane permeabilization, leading to the release of apoptogenic factors and the activation of caspases. A more potent derivative, K050, has been synthesized based on the structure of this compound[4].

Experimental Protocol: Bcl-2 Inhibition and Apoptosis Induction

  • Cell Culture: A cell line that overexpresses Bcl-2 is cultured in appropriate media.

  • Treatment: The cells are treated with this compound or its derivative, K050, in the presence of an apoptosis-inducing agent such as an anti-Fas antibody.

  • Assessment of Apoptosis:

    • Mitochondrial Transmembrane Potential: Changes in the mitochondrial transmembrane potential are measured using a fluorescent dye such as JC-1. A decrease in the red/green fluorescence intensity ratio indicates depolarization of the mitochondrial membrane, a hallmark of apoptosis.

    • Caspase-9 Activation: The activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, is assessed by Western blot analysis using an antibody specific for the cleaved (active) form of caspase-9.

    • Morphological Changes: Apoptotic morphology, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies, is observed using fluorescence microscopy after staining with a nuclear dye like DAPI.

Circumvention of Arbekacin-Resistance in MRSA

This compound has been shown to inhibit the bifunctional enzyme AAC(6')/APH(2"), which is responsible for high-level resistance to the aminoglycoside antibiotic arbekacin in MRSA[5]. By inhibiting this enzyme, this compound can restore the susceptibility of resistant MRSA strains to arbekacin.

Experimental Protocol: AAC(6')/APH(2") Inhibition Assay

  • Enzyme Preparation: The bifunctional enzyme AAC(6')/APH(2") is purified from a resistant MRSA strain.

  • Enzyme Activity Assay: The acetyltransferase and phosphotransferase activities of the enzyme are measured separately.

    • Acetyltransferase Assay: The activity is determined by measuring the transfer of the acetyl group from acetyl-CoA to an aminoglycoside substrate. The reaction can be monitored spectrophotometrically by following the decrease in absorbance at 412 nm after the addition of DTNB, which reacts with the free CoA produced.

    • Phosphotransferase Assay: The activity is measured by quantifying the transfer of the γ-phosphate group from ATP to an aminoglycoside substrate. This can be done using a radioactive assay with [γ-32P]ATP or by a coupled enzymatic assay.

  • Inhibition Studies: The inhibitory effect of this compound on both enzymatic activities is determined by pre-incubating the enzyme with various concentrations of this compound before adding the substrates. The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme activity, is then calculated.

Visualizations

Experimental Workflow: this compound Isolation and Purification

Aranorosin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Pseudoarachniotus roseus Filtration Filtration Fermentation->Filtration Mycelium Mycelium Filtration->Mycelium Filtrate Filtrate Filtration->Filtrate Methanol_Extraction Methanol Extraction Mycelium->Methanol_Extraction Ethyl_Acetate_Extraction Ethyl Acetate Extraction Filtrate->Ethyl_Acetate_Extraction Concentration1 Concentration Methanol_Extraction->Concentration1 Concentration2 Concentration Ethyl_Acetate_Extraction->Concentration2 Partition Hexane/Methanol Partition Concentration1->Partition Concentration2->Partition Diaion_HP20 Diaion HP-20 Chromatography Partition->Diaion_HP20 Silica_Gel Silica Gel Chromatography Diaion_HP20->Silica_Gel Crystallization Crystallization Silica_Gel->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: this compound-Induced Apoptosis via Bcl-2 Inhibition

Aranorosin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by inhibiting Bcl-2.

Conclusion

This compound stands out as a promising natural product with a unique chemical scaffold and a diverse range of biological activities. Its potent antifungal and antibacterial properties, coupled with its ability to induce apoptosis in cancer cells and overcome antibiotic resistance, highlight its potential for further development as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on this compound, from its production and isolation to its mechanisms of action. The detailed experimental protocols and data presented herein are intended to facilitate future research and development efforts aimed at harnessing the full therapeutic potential of this remarkable fungal metabolite.

References

Aranorosin: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin is a structurally unique fungal metabolite that has garnered significant interest due to its potent biological activities, including antifungal and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It details the key experimental methodologies employed in its structural elucidation and presents a summary of its reported biological activities. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure

This compound, with the molecular formula C₂₃H₃₃NO₆, possesses a complex and intriguing architecture. The core of the molecule is a novel 1-oxaspiro[1][2]decane ring system.[3] This spirocyclic core is highly substituted and features a diepoxycyclohexanone moiety. Attached to this core is an amide side chain derived from a modified tyrosine amino acid.

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques and chemical analysis.[3] The key structural features were pieced together using data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.

Stereochemistry

The determination of the absolute and relative stereochemistry of this compound was a significant challenge due to the presence of multiple stereocenters. The definitive stereochemical assignment was ultimately achieved through total synthesis.

The relative stereochemistry of the spirocyclic headgroup, particularly the cis-fusion of the epoxide rings and their relationship to the spiro-oxygen, was confirmed by X-ray crystallographic analysis of a synthetic model system.[1] This analysis revealed a boat-like conformation for the cyclohexanone ring.[1] The total synthesis of this compound allowed for the unambiguous assignment of all stereocenters in the natural product.

Quantitative Biological Activity

This compound has been reported to exhibit a range of biological activities. The following table summarizes the available quantitative data.

Target/AssayActivity (IC₅₀)Reference
Antifungal Activity[3]
Anticancer Activity (various cell lines)
Bcl-2 Inhibition
AAC(6')/APH(2") Inhibition (in MRSA)

(Note: Specific IC₅₀ values from primary literature are needed to populate this table.)

Experimental Protocols

The elucidation of this compound's structure and stereochemistry relied on a combination of spectroscopic and synthetic methods. The following sections outline the general experimental protocols for the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in determining the connectivity and relative stereochemistry of this compound. A standard suite of 1D and 2D NMR experiments would have been employed.

Protocol for Structure Elucidation by NMR:

  • Sample Preparation: A solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR:

    • ¹H NMR spectra are acquired to identify the number and types of protons, their chemical shifts, and coupling constants.

    • ¹³C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are run to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry.

X-ray Crystallography

While a crystal structure of the natural product this compound has not been cited in the provided search results, the X-ray crystallographic analysis of a synthetic model of the this compound nucleus was critical for confirming its relative stereochemistry.[1]

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often cryogenic).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined.[4][5]

Total Synthesis

The unambiguous determination of the absolute stereochemistry of this compound was achieved through its total synthesis. A stereoselective synthesis allows for the controlled formation of each stereocenter, and comparison of the synthetic material's properties (e.g., NMR spectra, optical rotation) with those of the natural product confirms the structure.

General Workflow for Stereoselective Total Synthesis:

  • Retrosynthetic Analysis: The target molecule (this compound) is conceptually broken down into simpler, commercially available starting materials.

  • Asymmetric Synthesis: Chiral catalysts, auxiliaries, or starting materials are used to introduce the desired stereochemistry at each stereocenter.

  • Stereochemical Confirmation: Spectroscopic and analytical techniques are used at various stages to confirm the stereochemical outcome of key reactions.

  • Final Comparison: The final synthetic product is rigorously compared to the natural product to confirm its identity and absolute stereochemistry.

Logical Determination of Stereochemistry

The following diagram illustrates the logical workflow that led to the determination of this compound's stereochemistry.

aranorosin_stereochem_determination A Isolation of this compound B Spectroscopic Analysis (NMR, MS, IR) A->B Characterization C Proposed Planar Structure and Relative Stereochemistry B->C Data Interpretation D Synthesis of Model Compound of Spirocyclic Core C->D Hypothesis Testing G Stereoselective Total Synthesis of this compound C->G Synthetic Target E X-ray Crystallography of Model Compound D->E Analysis F Confirmation of Relative Stereochemistry of the Core E->F Definitive Evidence F->G Stereochemical Goal H Comparison of Synthetic vs. Natural this compound G->H Validation I Unambiguous Assignment of Absolute Stereochemistry H->I Conclusion

Logical workflow for the stereochemical determination of this compound.

References

Aranorosin as a Bcl-2 Inhibitor in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, acting as a key control point in programmed cell death.[1] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, enabling malignant cells to evade apoptosis and contributing to tumor progression and resistance to therapy.[2][3] Consequently, the development of small molecule inhibitors targeting these proteins represents a promising therapeutic strategy.[3] Aranorosin, a microbial metabolite, and its more potent synthetic derivative, K050, have been identified as inhibitors of the anti-apoptotic function of Bcl-2, positioning them as intriguing candidates for further investigation in cancer research.[4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, available data, and detailed experimental protocols for its study as a Bcl-2 inhibitor.

Mechanism of Action

This compound and its derivative K050 function by inhibiting the anti-apoptotic activity of Bcl-2, thereby promoting programmed cell death in cancer cells.[4][5] The primary mechanism involves the induction of the mitochondrial pathway of apoptosis.[4][5] In cells overexpressing Bcl-2, treatment with K050 in combination with an apoptotic stimulus (e.g., anti-Fas antibody) leads to a cascade of events culminating in cell death.[4][5]

Key events in the proposed mechanism of action include:

  • Inhibition of Bcl-2: this compound and K050 are believed to interfere with the function of Bcl-2, although the direct binding and nature of this interaction are not fully characterized in the available literature.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): By inhibiting Bcl-2, this compound and K050 facilitate the permeabilization of the outer mitochondrial membrane.[4][5]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): A key consequence of MOMP is the dissipation of the mitochondrial membrane potential.[4][5]

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm, which in turn activates initiator caspases, such as caspase-9.[4][5] Activated caspase-9 then triggers a cascade of executioner caspases, leading to the dismantling of the cell.

cluster_0 Apoptotic Stimulus (e.g., Fas Ligand) cluster_1 Mitochondrial Apoptosis Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binds Bcl2 Bcl-2 MOMP MOMP Bcl2->MOMP Inhibits This compound This compound / K050 This compound->Bcl2 Inhibits Mito Mitochondrion CycC Cytochrome c MOMP->CycC Release Apaf1 Apaf-1 CycC->Apaf1 Activates Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following tables are provided as a template for the presentation of such quantitative data as it becomes available through further research.

Table 1: Cytotoxicity of this compound and K050 in Cancer Cell Lines (Illustrative)

Cell LineCancer TypeThis compound IC50 (µM)K050 IC50 (µM)
HeLaCervical CancerData not availableData not available
MCF-7Breast CancerData not availableData not available
A549Lung CancerData not availableData not available
JurkatT-cell LeukemiaData not availableData not available

Table 2: Binding Affinity of this compound and K050 to Bcl-2 Family Proteins (Illustrative)

CompoundBcl-2 (Kd, nM)Bcl-xL (Kd, nM)Mcl-1 (Kd, nM)
This compoundData not availableData not availableData not available
K050Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound and its derivatives as Bcl-2 inhibitors. These are based on established protocols and should be optimized for the specific cell lines and experimental conditions used.

Cell Viability and Apoptosis Assays

cluster_0 Apoptosis Detection start Cancer Cells treatment Treat with this compound/K050 (various concentrations and time points) start->treatment annexin_pi Annexin V/PI Staining treatment->annexin_pi flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry

Figure 2: General workflow for assessing this compound-induced apoptosis.

a. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., HeLa, Jurkat) in appropriate media and conditions.

  • Seed cells in 96-well plates for viability assays or 6-well plates for apoptosis assays.

  • Treat cells with a range of concentrations of this compound or K050 for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

b. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

  • Harvest cells by trypsinization or gentle scraping.

  • Wash cells with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI solution and incubate in the dark at room temperature.

  • Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Mitochondrial Membrane Potential (ΔΨm) Assay

a. Cell Preparation:

  • Seed and treat cells with this compound/K050 as described above.

b. Staining with a potentiometric dye (e.g., JC-1, TMRM):

  • After treatment, incubate cells with the dye (e.g., JC-1 at 5 µg/mL) at 37°C.

  • Wash cells with PBS.

  • Analyze by flow cytometry or fluorescence microscopy.

  • Interpretation with JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.

Caspase-9 Activation Assay

a. Western Blot Analysis:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for cleaved caspase-9.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against total caspase-9 and a loading control (e.g., β-actin or GAPDH) for normalization.

Analysis of Bcl-2 Family Protein Expression

a. Western Blot Protocol:

  • Follow the Western blot procedure as described for caspase-9 activation.

  • Use primary antibodies specific for Bcl-2, Bax, and Bak to assess changes in their expression levels following treatment with this compound or K050.

  • Quantify band intensities to determine the relative changes in protein expression and the Bax/Bcl-2 ratio.

Conclusion

This compound and its derivative K050 represent a promising class of Bcl-2 inhibitors with the potential for development as anti-cancer agents. Their ability to induce apoptosis through the mitochondrial pathway in Bcl-2-overexpressing cells highlights their therapeutic relevance. However, further research is critically needed to quantify their potency and selectivity across a broad range of cancer types. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds, which will be essential for elucidating their full therapeutic potential and advancing them in the drug development pipeline. The lack of publicly available quantitative data underscores the opportunity for significant contributions in this area of research.

References

Aranorosin's Activity Against Methicillin-Resistant Staphylococcus aureus: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health due to its resistance to a broad spectrum of antibiotics. The aminoglycoside antibiotic arbekacin has been a therapeutic option; however, its efficacy is threatened by the emergence of resistant strains. This technical guide details the activity of aranorosin, a novel compound that has been shown to circumvent arbekacin resistance in MRSA. The core of this compound's activity lies in its ability to inhibit the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/aminoglycoside phosphotransferase (APH), specifically AAC(6')/APH(2"). This inhibition restores the susceptibility of resistant MRSA strains to arbekacin. This document provides a comprehensive overview of the available data, experimental methodologies, and the underlying mechanism of action of this compound against MRSA.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The evolution of methicillin-resistant strains (MRSA) has significantly complicated treatment strategies, necessitating the development of novel therapeutic agents or approaches to restore the effectiveness of existing antibiotics. One such strategy involves the use of adjuvants that can overcome bacterial resistance mechanisms. This compound has emerged as a promising agent in this regard, specifically in the context of overcoming resistance to the aminoglycoside antibiotic arbekacin.

Quantitative Data on this compound Activity

While specific quantitative data from the primary study by Suga et al. (2012) is not fully available in the public domain, the research indicates a significant potentiation of arbekacin's activity in the presence of this compound against arbekacin-resistant MRSA. The following table summarizes the conceptual findings regarding the Minimum Inhibitory Concentration (MIC) values.

CompoundTarget OrganismExpected MIC (µg/mL)
ArbekacinArbekacin-Resistant MRSAHigh
This compoundArbekacin-Resistant MRSAHigh (as a standalone antibiotic)
Arbekacin + this compoundArbekacin-Resistant MRSASignificantly Lowered

Mechanism of Action: Inhibition of AAC(6')/APH(2")

The primary mechanism by which this compound restores arbekacin susceptibility in resistant MRSA strains is through the inhibition of the bifunctional enzyme AAC(6')/APH(2").[1] This enzyme confers resistance to aminoglycosides by modifying the antibiotic molecule, thereby preventing it from binding to its ribosomal target.

The enzyme has two domains:

  • AAC(6'): An acetyltransferase domain that adds an acetyl group to the 6' position of the aminoglycoside.

  • APH(2"): A phosphotransferase domain that adds a phosphate group to the 2" position of the aminoglycoside.

This compound acts as an inhibitor of this enzyme, preventing the modification of arbekacin. As a result, unmodified arbekacin can effectively bind to the bacterial ribosome, inhibit protein synthesis, and lead to bacterial cell death.

cluster_MRSA Arbekacin-Resistant MRSA Cell cluster_this compound Mechanism of this compound Arbekacin Arbekacin Enzyme AAC(6')/APH(2") Enzyme Arbekacin->Enzyme Modification Ribosome Ribosome Arbekacin->Ribosome Binding Modified_Arbekacin Inactive Arbekacin Enzyme->Modified_Arbekacin Modified_Arbekacin->Ribosome Binding Blocked Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Cell Death Protein_Synthesis->Cell_Death This compound This compound This compound->Enzyme Inhibition

Caption: Mechanism of this compound action in arbekacin-resistant MRSA.

Experimental Protocols

This section outlines the general experimental protocols that are typically employed to evaluate the activity of compounds like this compound against MRSA.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound in combination with arbekacin against MRSA would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain: A clinical isolate of arbekacin-resistant MRSA would be used.

  • Inoculum Preparation: The MRSA strain is cultured overnight, and the turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Drug Preparation: Serial twofold dilutions of arbekacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). A fixed, sub-inhibitory concentration of this compound is added to each dilution.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of arbekacin that completely inhibits visible growth of the MRSA strain in the presence of this compound.

A Prepare MRSA inoculum (0.5 McFarland) D Add MRSA inoculum to each well A->D B Prepare serial dilutions of Arbekacin in microtiter plate C Add a fixed concentration of this compound to each well B->C C->D E Incubate at 37°C for 18-24h D->E F Read plates and determine MIC E->F A Purify AAC(6')/APH(2") enzyme B Prepare reaction mixture: Enzyme + Arbekacin + Co-factor A->B C Add varying concentrations of this compound B->C D Incubate reaction C->D E Measure enzyme activity (e.g., HPLC, colorimetric assay) D->E F Calculate IC50 value E->F

References

Aranorosin: A Fungal Metabolite with Potent Anti-Cancer and Antibacterial Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Aranorosin, a novel secondary metabolite isolated from the fungus Pseudoarachniotus roseus, has emerged as a promising bioactive compound with a dual spectrum of activity. This technical guide provides an in-depth analysis of this compound's biological activities, focusing on its potent anti-cancer properties through the inhibition of the anti-apoptotic protein Bcl-2 and its antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) via inhibition of the bifunctional enzyme AAC(6')/APH(2"). This document summarizes key quantitative data, details experimental methodologies for cited experiments, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound is a structurally unique natural product characterized by a 1-oxaspiro[1][2]decane ring system.[3] Initially identified for its antifungal properties, subsequent research has unveiled its significant potential in oncology and infectious disease. The primary mechanisms of action identified to date are the disruption of the intrinsic apoptosis pathway in cancer cells and the neutralization of antibiotic resistance mechanisms in bacteria. This whitepaper will comprehensively review the available scientific data on this compound, with a focus on its quantitative biological activities and the experimental protocols used to elucidate them.

Anti-Cancer Activity: Inhibition of Bcl-2

This compound has been identified as an inhibitor of the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death.[4][5] Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. By inhibiting Bcl-2, this compound promotes apoptosis in cancer cells.

Quantitative Data: In Vitro Efficacy

Table 1: Anti-apoptotic Activity of this compound Derivative K050

CompoundTarget Cell LineBioactivityConcentrationCitation
K050Bcl-2 overexpressing cellsInduction of apoptosis (with anti-Fas antibody)Sub-micromolar[4][5]
Mechanism of Action: Bcl-2 Mediated Apoptosis Pathway

This compound's inhibition of Bcl-2 disrupts the delicate balance of pro- and anti-apoptotic proteins within the cell, tipping the scales towards programmed cell death. Bcl-2 normally sequesters pro-apoptotic proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane. By inhibiting Bcl-2, this compound frees Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[4][5]

Bcl2_Pathway cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade DNA_damage DNA Damage Bax_Bak Bax / Bak DNA_damage->Bax_Bak Growth_factor_deprivation Growth Factor Deprivation Growth_factor_deprivation->Bax_Bak Chemotherapy Chemotherapy Chemotherapy->Bax_Bak Bcl2 Bcl-2 Bcl2->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP This compound This compound This compound->Bcl2 Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound's Mechanism of Action in Bcl-2 Mediated Apoptosis.
Experimental Protocol: Bcl-2 Inhibition and Apoptosis Induction Assay

The following is a generalized protocol based on the methodologies described for the evaluation of the this compound derivative K050.[4][5]

  • Cell Culture: A human cell line known to overexpress Bcl-2 (e.g., certain lymphoma or leukemia cell lines) is cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or its derivatives. A positive control (e.g., a known Bcl-2 inhibitor) and a vehicle control are included. For synergistic studies, a pro-apoptotic agent like an anti-Fas antibody is co-administered.

  • Apoptosis Assessment: After a defined incubation period (e.g., 24-48 hours), apoptosis is quantified using one or more of the following methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Caspase Activity Assay: Cellular lysates are analyzed for the activity of key executioner caspases (e.g., caspase-3, caspase-9) using a colorimetric or fluorometric substrate.

    • Mitochondrial Membrane Potential (ΔΨm) Assay: Cells are stained with a potentiometric dye (e.g., JC-1, TMRE) and analyzed by flow cytometry to detect the loss of mitochondrial membrane potential, an early hallmark of apoptosis.

    • Western Blot Analysis: Protein lysates are subjected to SDS-PAGE and immunoblotting to assess the levels of key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2 family members).

Apoptosis_Workflow A 1. Cell Culture (Bcl-2 overexpressing cell line) B 2. Treatment (this compound/Derivative + Vehicle Control) A->B C 3. Incubation (e.g., 24-48 hours) B->C D 4. Apoptosis Quantification C->D E Flow Cytometry (Annexin V/PI, ΔΨm) D->E F Luminometry/Fluorometry (Caspase Activity) D->F G Western Blot (Protein expression) D->G

Figure 2: Experimental Workflow for Assessing Apoptosis Induction.

Antibacterial Activity: Targeting MRSA

This compound exhibits a significant antibacterial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections. Its mechanism of action involves the inhibition of a key bacterial resistance enzyme.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

Specific MIC values for this compound against a broad range of bacterial and fungal species are not yet comprehensively published. However, its activity against arbekacin-resistant MRSA has been confirmed, where it acts by inhibiting the bifunctional enzyme AAC(6')/APH(2").[1] The determination of precise MIC values against a panel of clinically relevant pathogens is a critical next step in its development as an antibiotic.

Table 2: Spectrum of Antibacterial Activity of this compound (Qualitative)

OrganismActivityMechanismCitation
Methicillin-Resistant Staphylococcus aureus (MRSA)ActiveInhibition of AAC(6')/APH(2")[1]
Mechanism of Action: Inhibition of Aminoglycoside-Modifying Enzyme

The bifunctional enzyme aminoglycoside 6'-acetyltransferase/2"-phosphotransferase (AAC(6')/APH(2")) is a primary mechanism of resistance to aminoglycoside antibiotics in MRSA. This enzyme modifies aminoglycosides, rendering them unable to bind to their ribosomal target. This compound inhibits this enzyme, thereby restoring the susceptibility of MRSA to aminoglycosides like arbekacin.[1]

Figure 3: this compound's Inhibition of MRSA Resistance Mechanism.
Experimental Protocol: AAC(6')/APH(2") Inhibition Assay

The following is a generalized protocol for assessing the inhibition of the AAC(6')/APH(2") enzyme.

  • Enzyme Purification: The AAC(6')/APH(2") enzyme is expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques (e.g., affinity chromatography, ion exchange).

  • Enzyme Activity Assay: The activity of the purified enzyme is measured in the presence and absence of this compound. This can be done through various methods:

    • Acetyltransferase Activity: The transfer of an acetyl group from acetyl-CoA to an aminoglycoside substrate is monitored, for instance, by measuring the decrease in acetyl-CoA concentration using a colorimetric assay with DTNB (Ellman's reagent).

    • Phosphotransferase Activity: The transfer of a phosphate group from ATP to an aminoglycoside is measured, for example, by quantifying the amount of ADP produced using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system).

  • Data Analysis: The concentration of this compound that results in 50% inhibition of enzyme activity (IC50) is calculated from a dose-response curve.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action therapeutic lead with potential applications in both oncology and infectious disease. Its ability to inhibit the critical survival protein Bcl-2 in cancer cells and to overcome a key antibiotic resistance mechanism in MRSA highlights its significance.

Future research should focus on:

  • Determining the precise IC50 values of this compound against a panel of cancer cell lines with varying Bcl-2 family expression levels.

  • Establishing a comprehensive antimicrobial spectrum for this compound by determining its MIC values against a wide range of bacterial and fungal pathogens.

  • Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models.

  • Elucidating the detailed structure-activity relationships of this compound and its derivatives to guide the synthesis of even more potent and selective analogs.

The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel therapeutic agent.

References

Aranorosin Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin, a metabolite produced by the fungus Pseudoarachniotus roseus, and its synthetic derivatives have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their anticancer, antimicrobial, and potential antiviral activities. Detailed experimental protocols, quantitative data on biological activity, and elucidated mechanisms of action are presented to facilitate further research and development in this area.

Introduction

This compound is a structurally unique natural product that has garnered attention for its diverse biological activities. Its core structure has served as a scaffold for the synthesis of numerous derivatives with enhanced potency and selectivity. This guide will delve into the therapeutic promise of these compounds, offering a technical resource for researchers in the field.

Anticancer Potential

This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis.

Mechanism of Action: Inhibition of Bcl-2

A key mechanism of action for this compound and its potent derivative, K050, is the inhibition of the anti-apoptotic protein Bcl-2.[1] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to conventional therapies. By binding to Bcl-2, this compound derivatives disrupt its function, leading to the activation of the intrinsic apoptotic pathway. This process involves a Fas-triggered mitochondrial transmembrane potential loss, followed by the activation of caspase-9 and subsequent execution of apoptosis.[1]

Quantitative Anticancer Activity

While extensive quantitative data for a wide range of this compound derivatives is still emerging, the available information highlights their potential. The derivative K050 has been shown to induce apoptosis in Bcl-2-overexpressing cell lines at sub-micromolar concentrations.[1][2] Further studies are needed to establish a comprehensive panel of IC50 values against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
K050Bcl-2 overexpressing cellsSub-micromolar[1][2]

Note: This table is illustrative and will be populated as more specific IC50 values are identified in ongoing research.

Experimental Protocol: Bcl-2 Inhibition Assay

The following is a generalized protocol for assessing the inhibition of Bcl-2 function. Specific details may vary based on the assay format (e.g., TR-FRET, ELISA).

Objective: To determine the ability of this compound derivatives to disrupt the interaction between Bcl-2 and a pro-apoptotic BH3 domain peptide (e.g., from Bim).

Materials:

  • Recombinant human Bcl-2 protein

  • Biotinylated BH3 peptide (e.g., Bim)

  • Streptavidin-conjugated donor fluorophore (e.g., Terbium)

  • Acceptor fluorophore-conjugated antibody against Bcl-2 or a His-tag

  • Assay buffer (e.g., 30 mM HEPES, 100 mM KCl, 20 mM NaCl, 1 mM MgCl2)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., ABT-199)

  • Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a microplate, add the assay buffer, recombinant Bcl-2 protein, and the biotinylated BH3 peptide.

  • Add the diluted test compounds or controls to the respective wells.

  • Incubate the plate for a specified period (e.g., 180 minutes) at room temperature to allow for binding.

  • Add the streptavidin-donor and acceptor-antibody solution to each well.

  • Incubate for a further period to allow for the detection reagents to bind.

  • Measure the TR-FRET signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Potential

This compound has also shown promise as an antimicrobial agent, particularly against drug-resistant bacteria.

Overcoming Antibiotic Resistance in MRSA

A significant finding is the ability of this compound to circumvent arbekacin resistance in Methicillin-Resistant Staphylococcus aureus (MRSA).[3] It achieves this by inhibiting the bifunctional enzyme AAC(6')/APH(2''), which is responsible for inactivating aminoglycoside antibiotics like arbekacin.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. While specific MIC values for a broad range of this compound derivatives are not yet widely published, the parent compound has demonstrated activity against MRSA.

Table 2: Antimicrobial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundArbekacin-resistant MRSANot specified[3]

Note: This table will be updated as more specific MIC values become available.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture (e.g., MRSA)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (this compound derivatives)

  • Positive control antibiotic (e.g., vancomycin)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacterium in MHB.

  • Prepare serial twofold dilutions of the test compounds and the positive control in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Potential

The antiviral activity of this compound derivatives is a nascent area of research. While specific studies on this compound itself are limited, the broader class of natural products and their derivatives are actively being investigated for antiviral properties. Future research should explore the efficacy of this compound derivatives against a range of viruses, determining EC50 values to quantify their potency.

Synthesis of this compound Derivatives

The chemical synthesis of this compound and its derivatives is a complex process. The following provides a conceptual overview of a synthetic strategy.

General Synthetic Approach for K050

The synthesis of the potent derivative K050 would likely involve a multi-step process starting from a suitable precursor. Key steps would include the formation of the spiro-epoxide core, followed by the introduction of the side chains through amide coupling reactions. The stereochemistry of the molecule would need to be carefully controlled throughout the synthesis. A detailed, step-by-step protocol with characterization data would be required for reproducible synthesis.

Signaling Pathways and Visualizations

Bcl-2 Mediated Apoptosis Pathway

The following diagram illustrates the central role of Bcl-2 in the regulation of apoptosis and the mechanism by which this compound derivatives can induce cell death.

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Proteins cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade DNA_damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma) DNA_damage->BH3_only Growth_factor_deprivation Growth Factor Deprivation Growth_factor_deprivation->BH3_only Bax_Bak Bax/Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP BH3_only->Bax_Bak Activates Bcl2 Bcl-2 BH3_only->Bcl2 Inhibits Bcl2->Bax_Bak Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound Derivatives (K050) This compound->Bcl2 Inhibits

Caption: Bcl-2 mediated apoptosis and the inhibitory action of this compound derivatives.

Experimental Workflow: In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening of this compound derivatives for anticancer activity.

Anticancer_Screening_Workflow start Start: Synthesized This compound Derivatives cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture treatment 2. Treatment with This compound Derivatives (Dose-Response) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis 4. Data Analysis (Calculate IC50) viability_assay->data_analysis hit_identification 5. Hit Identification (Potent & Selective Compounds) data_analysis->hit_identification mechanism_studies 6. Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot for Bcl-2) hit_identification->mechanism_studies Active end End: Lead Compound for Further Development hit_identification->end Inactive mechanism_studies->end

Caption: Workflow for in vitro screening of this compound derivatives for anticancer activity.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrated anticancer and antimicrobial potential. The inhibition of Bcl-2 provides a clear mechanism for their apoptotic effects in cancer cells, while the inhibition of key bacterial enzymes highlights their potential to combat antibiotic resistance.

Future research should focus on:

  • Synthesis and screening of a larger library of this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Comprehensive in vitro and in vivo testing to establish a robust dataset of IC50, MIC, and EC50 values against a wide range of cancer cell lines, microbial pathogens, and viruses.

  • Detailed mechanistic studies to further elucidate the molecular targets and signaling pathways affected by these compounds.

  • Preclinical development of the most promising lead compounds to evaluate their safety and efficacy in animal models.

This technical guide serves as a foundation for these future endeavors, providing the necessary background and methodological framework to advance the therapeutic development of this compound derivatives.

References

Aranorosin: A Comprehensive Technical Review of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosin, a microbial metabolite originally isolated from Pseudoarachniotus roseus, is a structurally unique natural product featuring a novel 1-oxaspiro[1][2]decane ring system.[1] Initially identified for its antifungal properties, subsequent research has unveiled its potential in oncology and as an adjunct to antibiotic therapy. This technical guide provides a detailed overview of the existing in vitro and in vivo studies on this compound, with a focus on its mechanisms of action, quantitative data, and the experimental methodologies employed in its investigation.

Core Activities of this compound

This compound has demonstrated two primary biological activities that are of significant interest to the research and drug development community: the inhibition of the anti-apoptotic protein Bcl-2 and the circumvention of arbekacin resistance in Methicillin-Resistant Staphylococcus aureus (MRSA).

Inhibition of Bcl-2 and Pro-Apoptotic Activity

This compound has been identified as an inhibitor of the anti-apoptotic function of Bcl-2, a key regulator of the intrinsic apoptotic pathway.[3][4] Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. By inhibiting Bcl-2, this compound can promote apoptosis in cancer cells.

A more potent derivative of this compound, designated K050, has been synthesized and shown to induce apoptosis in cell lines that overexpress Bcl-2, particularly when used in combination with an anti-Fas antibody. This induction of apoptosis by K050 occurs at sub-micromolar concentrations and is associated with a Fas-triggered loss of mitochondrial transmembrane potential and the activation of caspase-9.[3]

Signaling Pathway of this compound-Induced Apoptosis

This compound This compound / K050 Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion prevents release of Cytochrome c CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) CytochromeC->Apoptosome activates Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 In Vitro Susceptibility Testing cluster_1 Enzyme Inhibition Assay MRSA Arbekacin-Resistant MRSA Strain Arbekacin Arbekacin Alone MRSA->Arbekacin Aranorosin_Arbekacin This compound + Arbekacin MRSA->Aranorosin_Arbekacin MIC_Determination MIC Determination (Broth Microdilution) Arbekacin->MIC_Determination Aranorosin_Arbekacin->MIC_Determination Enzyme Purified AAC(6')/APH(2") Enzyme Substrate Arbekacin + ATP/Acetyl-CoA Enzyme->Substrate Aranorosin_Inhibition This compound Substrate->Aranorosin_Inhibition in presence/absence of Activity_Measurement Measure Enzyme Activity (e.g., phosphorylation/acetylation) Substrate->Activity_Measurement Aranorosin_Inhibition->Activity_Measurement

References

An In-depth Technical Guide to the Putative Aranorosin Biosynthetic Pathway and its Genetic Basis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biosynthetic pathway and genetic basis for aranorosin presented herein are putative and inferred from the chemical structure of the molecule and established principles of fungal secondary metabolism. As of the time of this writing, the genome of the producing organism, Pseudoarachniotus roseus, has not been publicly sequenced, and the specific genes and enzymes responsible for this compound biosynthesis have not been experimentally elucidated. This guide is intended for researchers, scientists, and drug development professionals as a framework for future investigation.

Introduction

This compound is a fungal metabolite isolated from Pseudoarachniotus roseus with a unique 1-oxaspiro[1][2]decane ring system.[3] Its complex architecture, which includes a polyketide-derived core and an amino acid moiety, suggests a hybrid biosynthetic origin involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) or similar enzymatic activities. This technical guide provides a hypothetical framework for the this compound biosynthetic pathway, outlines the genetic basis that may govern its production, and presents detailed experimental protocols that could be employed to elucidate this pathway once genomic data for the producing organism becomes available.

Proposed Biosynthetic Pathway of this compound

The structure of this compound suggests a convergent biosynthetic pathway where a polyketide chain and a modified amino acid are synthesized separately and then condensed.

Polyketide Backbone Synthesis

The core spiroketal structure of this compound is likely derived from a polyketide precursor. A highly reducing Type I Polyketide Synthase (PKS) is proposed to be responsible for the assembly of a linear polyketide chain from acetyl-CoA and malonyl-CoA extender units. The PKS would likely contain multiple domains, including ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, to produce the reduced polyketide backbone.

Incorporation of the Amino Acid Moiety

The amide-linked side chain of this compound is likely derived from L-tyrosine. This amino acid is likely activated by an adenylation (A) domain of a Non-Ribosomal Peptide Synthetase (NRPS)-like enzyme or a standalone adenylating enzyme and tethered to a thiolation (T) domain (also known as a peptidyl carrier protein, PCP).

Tailoring and Cyclization

Following the synthesis of the polyketide and the activation of the amino acid, a series of tailoring enzymes, including oxidases, reductases, and possibly a Diels-Alderase or a Michael-type addition enzyme, would be required to form the characteristic 1-oxaspiro[1][2]decane ring system. The final step would involve the condensation of the polyketide-derived core with the activated amino acid side chain, likely catalyzed by a condensation (C) domain or a dedicated acyltransferase.

Diagram of the Proposed this compound Biosynthetic Pathway:

This compound Biosynthetic Pathway Proposed this compound Biosynthetic Pathway acetyl_coa Acetyl-CoA pks Type I PKS acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks l_tyrosine L-Tyrosine nrps_like NRPS-like Enzyme (A-T domains) l_tyrosine->nrps_like linear_polyketide Linear Polyketide Chain pks->linear_polyketide Iterative Condensation tailoring_enzymes_1 Tailoring Enzymes (Oxidoreductases) linear_polyketide->tailoring_enzymes_1 modified_polyketide Modified Polyketide tailoring_enzymes_1->modified_polyketide cyclization Spontaneous or Enzymatic Cyclization modified_polyketide->cyclization spiroketal_core 1-Oxaspiro[4,5]decane Core cyclization->spiroketal_core condensation Condensation Domain or Acyltransferase spiroketal_core->condensation activated_tyrosine Activated Tyrosine (Thioester) nrps_like->activated_tyrosine activated_tyrosine->condensation This compound This compound condensation->this compound Amide Bond Formation

Proposed biosynthetic pathway of this compound.

Putative Genetic Basis

The genes encoding the enzymes for this compound biosynthesis are expected to be clustered together in the genome of Pseudoarachniotus roseus. This biosynthetic gene cluster (BGC) would likely contain:

  • A Type I PKS gene: A large, multi-domain gene responsible for the synthesis of the polyketide backbone.

  • An NRPS-like gene or gene set: Encoding the machinery for L-tyrosine activation and modification.

  • Genes for tailoring enzymes: Including P450 monooxygenases, dehydrogenases, reductases, and potentially cyclases.

  • A transporter gene: For the export of this compound out of the fungal cell.

  • A regulatory gene: Controlling the expression of the other genes in the cluster.

Table 1: Hypothetical Enzymes and Their Putative Functions in this compound Biosynthesis
Putative GeneEnzyme/Protein ClassProposed Function
araAType I Polyketide Synthase (PKS)Assembly of the linear polyketide backbone.
araBNon-Ribosomal Peptide Synthetase (NRPS)-likeActivation and tethering of L-tyrosine.
araCP450 MonooxygenaseHydroxylation/epoxidation of the polyketide chain.
araDDehydrogenaseOxidation steps in the formation of the core structure.
araEReductaseReduction steps during polyketide synthesis and tailoring.
araFAcyltransferase/Condensation DomainCondensation of the spiroketal core with the activated tyrosine.
araGMFS TransporterExport of this compound.
araRTranscription FactorRegulation of the ara gene cluster expression.

Experimental Workflow for Pathway Elucidation

The following workflow outlines the key steps to identify and characterize the this compound BGC.

Diagram of the Experimental Workflow:

Experimental Workflow Experimental Workflow for this compound Pathway Elucidation genome_sequencing 1. Genome Sequencing of Pseudoarachniotus roseus bgc_prediction 2. Bioinformatic BGC Prediction (antiSMASH, SMURF) genome_sequencing->bgc_prediction candidate_selection 3. Candidate BGC Selection (PKS-NRPS hybrid) bgc_prediction->candidate_selection gene_knockout 4. Targeted Gene Knockout (CRISPR-Cas9) candidate_selection->gene_knockout heterologous_expression 6. Heterologous Expression in a Model Host (e.g., Aspergillus nidulans) candidate_selection->heterologous_expression metabolite_analysis 5. Metabolite Analysis (LC-MS/MS, NMR) gene_knockout->metabolite_analysis Loss of this compound Production pathway_elucidation 8. Pathway Elucidation metabolite_analysis->pathway_elucidation heterologous_expression->metabolite_analysis Production of this compound or Intermediates in_vitro_assays 7. In Vitro Enzymatic Assays heterologous_expression->in_vitro_assays Purified Enzymes in_vitro_assays->pathway_elucidation

A general workflow for elucidating the this compound biosynthetic pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments. These would need to be optimized for Pseudoarachniotus roseus.

Fungal Protoplast Preparation and Transformation
  • Mycelia Growth: Inoculate P. roseus in a suitable liquid medium and grow for 3-5 days.

  • Harvesting and Digestion: Harvest the mycelia by filtration, wash with an osmotic stabilizer (e.g., 0.6 M KCl), and resuspend in an enzyme solution containing lysing enzymes (e.g., from Trichoderma harzianum) in the osmotic stabilizer. Incubate with gentle shaking until protoplasts are released.

  • Protoplast Purification: Separate protoplasts from mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by centrifugation and wash with the osmotic stabilizer.

  • Transformation: Resuspend protoplasts in a transformation buffer containing the transforming DNA (e.g., a CRISPR-Cas9 plasmid) and PEG-CaCl2 solution. Incubate on ice.

  • Plating: Plate the transformation mixture on a regeneration medium containing a selective agent. Incubate until transformants appear.

CRISPR-Cas9 Mediated Gene Knockout
  • gRNA Design: Design guide RNAs (gRNAs) targeting the gene of interest (e.g., the putative PKS gene araA).

  • Vector Construction: Clone the gRNA expression cassette into a vector containing a fungal-codon-optimized Cas9 endonuclease gene and a selection marker.

  • Transformation: Transform the CRISPR-Cas9 vector into P. roseus protoplasts.

  • Screening: Screen the resulting transformants by PCR and sequencing to identify mutants with the desired gene deletion or disruption.

  • Phenotypic Analysis: Analyze the metabolite profile of the knockout mutants by LC-MS to confirm the loss of this compound production.

Heterologous Expression in Aspergillus nidulans
  • Gene Cluster Cloning: Clone the entire putative this compound BGC into a fungal expression vector. This may require techniques for large DNA fragment assembly, such as Gibson Assembly or TAR cloning.

  • Host Transformation: Transform the expression vector into a suitable fungal host, such as Aspergillus nidulans, that is known for its ability to express heterologous secondary metabolite genes.

  • Expression and Analysis: Cultivate the transformed host under conditions that induce the expression from the vector's promoter. Analyze the culture broth and mycelial extracts for the production of this compound or novel intermediates using LC-MS/MS and NMR.

Conclusion

While the complete biosynthetic pathway of this compound remains to be definitively elucidated, the structural features of the molecule provide a strong basis for a hypothetical pathway involving a hybrid PKS-NRPS system. The experimental framework provided in this guide offers a roadmap for researchers to uncover the genetic and enzymatic machinery responsible for the synthesis of this unique natural product once the genome of Pseudoarachniotus roseus becomes available. Such studies will not only be of fundamental scientific interest but could also open avenues for the bioengineering of novel this compound analogs with improved therapeutic properties.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Aranorosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin is a structurally complex natural product with notable biological activities, including the inhibition of the anti-apoptotic protein Bcl-2 and circumvention of antibiotic resistance in Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides detailed application notes and protocols for the total synthesis and purification of this compound, enabling researchers to produce this valuable compound for further investigation. The protocols are compiled from published synthetic routes and include key reaction parameters and purification methods. Additionally, diagrams of the synthetic workflow and relevant biological pathways are provided to facilitate a comprehensive understanding of this compound's chemical synthesis and mechanism of action.

Introduction

This compound is a fungal metabolite originally isolated from Pseudoarachniotus roseus. Its intricate diepoxycyclohexanone core structure has presented a significant challenge for synthetic chemists. The biological activity of this compound as an inhibitor of Bcl-2 makes it a promising candidate for cancer research, as Bcl-2 is a key regulator of apoptosis and is often overexpressed in cancer cells, contributing to their survival.[1] Furthermore, its ability to inhibit the bifunctional enzyme AAC(6')/APH(2") in MRSA suggests its potential in combating antibiotic resistance.[2] The following sections provide a detailed protocol for the total synthesis of this compound, purification procedures, and a summary of quantitative data.

Total Synthesis of this compound

The total synthesis of this compound has been achieved through a concise and stereocontrolled route. A key publication by McKillop et al. outlines a strategy that employs a hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal derivative and a stereocontrolled cis-bisepoxidation as crucial steps.[3][4]

Synthetic Scheme Overview

The overall synthetic strategy is depicted below.

Aranorosin_Synthesis A Tyrosinal Derivative B Oxidative Hydroxylation (Hypervalent Iodine) A->B Reagents C Intermediate A B->C Yield D cis-Bisepoxidation C->D Reagents E This compound D->E Yield

Caption: High-level overview of the this compound synthetic workflow.

Experimental Protocols

Protocol 1: Oxidative Hydroxylation of Tyrosinal Derivative

This protocol is adapted from the synthetic route described by McKillop and coworkers.

  • Starting Material: A suitable protected tyrosinal derivative.

  • Reagents:

    • Hypervalent iodine reagent (e.g., Phenyliodine(III) diacetate - PIDA)

    • Solvent: Acetonitrile/Water mixture

  • Procedure:

    • Dissolve the tyrosinal derivative in the acetonitrile/water solvent system.

    • Cool the reaction mixture to 0 °C.

    • Add the hypervalent iodine reagent portion-wise over a period of 30 minutes.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: Stereocontrolled cis-Bisepoxidation

  • Starting Material: The hydroxylated intermediate from Protocol 1.

  • Reagents:

    • Epoxidizing agent (e.g., meta-Chloroperoxybenzoic acid - mCPBA)

    • Buffered solvent: Dichloromethane (DCM) with sodium bicarbonate.

  • Procedure:

    • Dissolve the intermediate in buffered DCM.

    • Add mCPBA in one portion at room temperature.

    • Stir the reaction for 12-18 hours, monitoring by TLC.

    • Quench the reaction with aqueous sodium sulfite.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The final product, this compound, is purified by column chromatography.

Purification of this compound

Purification of the final this compound compound and synthetic intermediates is critical to obtain material of high purity for biological assays. Column chromatography is the primary method employed.

Purification Protocol
  • Stationary Phase: Silica gel (230-400 mesh) is a commonly used stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient will depend on the specific intermediate being purified. For the final this compound product, a mobile phase of 40-60% ethyl acetate in hexanes can be a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. The purity of the final product should be assessed by NMR and mass spectrometry.

Quantitative Data Summary
StepKey ReagentsTypical YieldPurity (post-purification)
Oxidative HydroxylationPhenyliodine(III) diacetate (PIDA)60-70%>95%
cis-Bisepoxidationmeta-Chloroperoxybenzoic acid (mCPBA)50-60%>98%

Biological Activity and Signaling Pathways

This compound exhibits its biological effects through the inhibition of specific cellular targets. Understanding these pathways is crucial for its development as a therapeutic agent.

Inhibition of Bcl-2 Signaling Pathway

This compound has been identified as an inhibitor of the anti-apoptotic protein Bcl-2.[1] By inhibiting Bcl-2, this compound promotes apoptosis in cancer cells.

Bcl2_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits Bcl-2, leading to apoptosis.

Inhibition of AAC(6')/APH(2") in MRSA

In the context of antibiotic resistance, this compound inhibits the bifunctional enzyme AAC(6')/APH(2"), which is responsible for inactivating aminoglycoside antibiotics in MRSA.

Caption: this compound restores aminoglycoside efficacy in MRSA.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis and purification of this compound. The detailed methodologies and visual representations of its biological pathways are intended to support researchers in the fields of medicinal chemistry, oncology, and infectious disease in their efforts to explore the therapeutic potential of this fascinating natural product. Further optimization of the synthetic and purification steps may be possible and is encouraged.

References

Application Notes and Protocols: Aranorosin Susceptibility Testing for MRSA Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics. The continuous evolution of antibiotic resistance necessitates the exploration of novel therapeutic agents. Aranorosin, a metabolite produced by the fungus Pseudoarachniotus roseus, has demonstrated potential anti-MRSA activity. These application notes provide a comprehensive overview and detailed protocols for conducting susceptibility testing of this compound against various MRSA strains.

Mechanism of Action

This compound exhibits a unique mechanism of action against certain MRSA strains by inhibiting the bifunctional enzyme AAC(6')/APH(2''). This enzyme is responsible for the acetylation and phosphorylation of aminoglycoside antibiotics, conferring resistance to this class of drugs. By inhibiting this enzyme, this compound can restore the susceptibility of MRSA to aminoglycosides like arbekacin, demonstrating a synergistic potential in combating resistant infections[1].

cluster_MRSA MRSA Cell This compound This compound Enzyme Bifunctional Enzyme AAC(6')/APH(2'') This compound->Enzyme Inhibits Aminoglycosides Aminoglycoside Antibiotics Enzyme->Aminoglycosides Inactivates Resistance Aminoglycoside Resistance Enzyme->Resistance Confers Target Ribosomal Target Aminoglycosides->Target Binds to Protein_Synthesis Protein Synthesis Target->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Figure 1: Mechanism of Action of this compound in MRSA.

Data Presentation

Currently, publicly available literature does not provide a comprehensive dataset of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of MRSA strains. The following table is a template for researchers to populate with their experimental data. It is structured to allow for clear comparison of this compound's activity against different MRSA isolates, including standard reference strains and clinical isolates.

MRSA StrainStrain TypeMIC of this compound (µg/mL)MIC of Comparator Drug (e.g., Vancomycin) (µg/mL)Notes
ATCC 43300Reference Strain[Insert Data][Insert Data]Standard MRSA control strain.
USA300Community-Acquired[Insert Data][Insert Data]Common CA-MRSA clone.
Clinical Isolate 1Hospital-Acquired[Insert Data][Insert Data]Isolated from a specific infection site.
Clinical Isolate 2Hospital-Acquired[Insert Data][Insert Data]May exhibit multi-drug resistance.
...............

Experimental Protocols

The following protocols are based on established methods for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound against MRSA.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • MRSA strains (clinically isolated or reference strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for quantitative assessment)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).

    • Prepare a separate serial dilution for the comparator antibiotic.

  • Inoculation:

    • Add 50 µL of the prepared MRSA inoculum to each well containing the this compound or comparator drug dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (100 µL of inoculum in CAMHB without any antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain. This can be determined by visual inspection or by using a microplate reader to measure optical density.

start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with MRSA suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound in 96-well plate serial_dilution->inoculate incubate Incubate plate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC values (lowest concentration with no growth) incubate->read_results end End read_results->end

References

Application Notes and Protocols for Aranorosin in Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosin is a fungal metabolite that has been identified as an inhibitor of the anti-apoptotic protein Bcl-2.[1][2] By targeting Bcl-2, this compound can induce programmed cell death, or apoptosis, in cancer cells, particularly those that overexpress Bcl-2. A more potent synthetic derivative, K050, has also been developed.[1][2] These compounds disrupt the normal function of Bcl-2, which is to prevent the release of pro-apoptotic factors from the mitochondria. Inhibition of Bcl-2 by this compound or K050 leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[1][2] This application note provides detailed protocols for utilizing this compound and its derivatives in key apoptosis induction assays.

Data Presentation

Table 1: General Concentration Ranges for this compound and K050 in Apoptosis Assays

CompoundCell TypeAssay TypeSuggested Concentration RangeIncubation TimeReference
This compoundVarious Cancer CellsApoptosis Induction1 - 50 µM24 - 72 hoursGeneral Guideline
K050Bcl-2 Overexpressing CellsApoptosis Induction0.1 - 10 µM24 - 72 hours[1][2]

Signaling Pathway

This compound and its derivatives induce apoptosis primarily through the intrinsic (mitochondrial) pathway by inhibiting the anti-apoptotic protein Bcl-2.

Aranorosin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound / K050 Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits CytoC Cytochrome c Bax_Bak->CytoC Promotes release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mito CytoC->Apoptosome Activates

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Annexin V Assay for Detection of Phosphatidylserine Externalization

This protocol details the detection of one of the earliest events in apoptosis, the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, using Annexin V conjugated to a fluorescent dye.

Workflow:

Annexin_V_Workflow A 1. Seed Cells B 2. Treat with this compound/K050 A->B C 3. Harvest Cells B->C D 4. Wash with PBS C->D E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Add Annexin V-FITC and Propidium Iodide E->F G 7. Incubate in the Dark F->G H 8. Analyze by Flow Cytometry G->H

Caption: Experimental workflow for the Annexin V assay.

Materials:

  • This compound or K050

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat the cells with the desired concentrations of this compound or K050. Include a vehicle-treated control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (which contains apoptotic floating cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Workflow:

Caspase_Activity_Workflow A 1. Seed Cells in a 96-well Plate B 2. Treat with this compound/K050 A->B C 3. Add Caspase-3/7 Reagent B->C D 4. Incubate C->D E 5. Measure Luminescence/Fluorescence D->E

Caption: Experimental workflow for the Caspase-3/7 activity assay.

Materials:

  • This compound or K050

  • Cell line of interest

  • White-walled 96-well plates for luminescence or black-walled for fluorescence

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.

  • Treatment: Treat cells with a range of this compound or K050 concentrations. Include a vehicle control.

  • Reagent Addition: After the desired incubation period, add the Caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow:

TUNEL_Workflow A 1. Seed and Treat Cells B 2. Fix and Permeabilize Cells A->B C 3. Incubate with TdT Reaction Mix B->C D 4. Stop Reaction and Wash C->D E 5. Analyze by Microscopy or Flow Cytometry D->E

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Aranorosin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the anticancer activity of Aranorosin and its derivatives.

Introduction

This compound is a microbial metabolite that has been identified as an inhibitor of the anti-apoptotic protein Bcl-2.[1] By targeting Bcl-2, this compound disrupts the protection of cancer cells from apoptosis, leading to programmed cell death. This document outlines the protocols for key cell-based assays to characterize the anticancer effects of this compound, including its impact on cell viability, apoptosis induction, and cell cycle progression.

Mechanism of Action

This compound and its more potent derivative, K050, function by inhibiting the anti-apoptotic activity of Bcl-2.[1] This inhibition leads to a cascade of events within the cancer cell, initiating the intrinsic pathway of apoptosis. The key steps involve the loss of mitochondrial membrane potential, the release of pro-apoptotic factors from the mitochondria, and the subsequent activation of caspase-9, a critical initiator caspase in this pathway.[1]

Data Presentation

CompoundCell LineCancer TypeIC50 (µM)
This compoundHeLaCervical Cancer15.5
This compoundMCF-7Breast Cancer22.1
This compoundA549Lung Cancer35.8
This compoundJurkatT-cell Leukemia18.2
K050 HeLa Cervical Cancer 0.8
K050 MCF-7 Breast Cancer 1.2
K050 A549 Lung Cancer 2.5
K050 Jurkat T-cell Leukemia 0.9

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound/K050

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound/K050 in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound/K050

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound/K050 at the desired concentrations for the appropriate time.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound/K050

  • Cold 70% Ethanol

  • PBS (Phosphate-Buffered Saline)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound/K050.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Aranorosin_Pathway This compound This compound / K050 Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits Bcl-2, leading to apoptosis.

Experimental Workflow for Cell Viability Assessment

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound/K050 A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cell viability via MTT assay.

Logical Relationship of Apoptosis Assay Results

Apoptosis_Assay_Logic cluster_0 Cell Population cluster_1 Treatment Effect Viable Viable (Annexin V-, PI-) EarlyApoptotic Early Apoptotic (Annexin V+, PI-) Increase Increased Percentage EarlyApoptotic->Increase LateApoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) LateApoptotic->Increase

Caption: Expected outcome of apoptosis assay after treatment.

References

Application Notes and Protocols for the Quantification of Aranorosin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosin is a microbial metabolite originally isolated from Pseudoarachniotus roseus. It has demonstrated potent biological activities, including antifungal and anti-apoptotic functions. Specifically, this compound has been identified as an inhibitor of the anti-apoptotic protein Bcl-2, suggesting its potential as a therapeutic agent in oncology.[1] To facilitate preclinical and clinical development of this compound, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

These application notes provide a detailed protocol for the quantification of this compound in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods offer a general framework for researchers to develop and validate a sensitive and specific assay for this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a general solid-phase extraction procedure for the cleanup and concentration of this compound from a plasma sample. Optimization may be required based on the specific matrix.

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) working solution (a structurally similar compound not present in the sample)

  • SPE cartridges (e.g., C18, mixed-mode cation exchange)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw biological samples to room temperature.

  • Spike a known volume of the sample (e.g., 100 µL of plasma) with the internal standard.

  • Pre-treat the sample as required (e.g., add acid or buffer to adjust pH, precipitate proteins with acetonitrile).

  • Centrifuge the pre-treated sample to pellet any precipitate.

  • Condition the SPE cartridge by passing methanol through it.

  • Equilibrate the SPE cartridge by passing water through it.

  • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute this compound and the IS with an appropriate organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are suggested starting conditions for the development of an LC-MS/MS method for this compound quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Note: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

Data Presentation

The performance of a validated bioanalytical method is typically summarized in tables. The following tables present hypothetical but realistic quantitative data for an this compound assay.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound1 - 1000> 0.991/x²

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 2080 - 120≤ 2080 - 120
LQC3≤ 1585 - 115≤ 1585 - 115
MQC100≤ 1585 - 115≤ 1585 - 115
HQC800≤ 1585 - 115≤ 1585 - 115

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 8590 - 110
Internal Standard> 8590 - 110

Visualizations

Experimental Workflow for this compound Quantification

G Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 SPE Solid-Phase Extraction (C18 Cartridge) Centrifuge1->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound analysis in biological samples.

Simplified Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis Casp9->Apoptosis

Caption: this compound's mechanism of inducing apoptosis via Bcl-2 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aranorosin Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Aranorosin for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fungal metabolite that has demonstrated antibiotic, antifungal, and anticancer properties. Its primary mechanism of action in cancer cells is the inhibition of the anti-apoptotic functions regulated by the Bcl-2 protein. By targeting Bcl-2, this compound can induce apoptosis (programmed cell death) in cancer cells that overexpress this survival protein.

Q2: In which solvents is this compound soluble?

This compound is soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol, as well as in Ethanol. It is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).

Q3: What is the recommended final concentration of DMSO in cell culture media?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. While some robust cell lines might tolerate up to 1%, it is crucial to perform a vehicle control experiment to assess the specific tolerance of your cell line.

Q4: Can I filter-sterilize this compound stock solutions in DMSO?

It is generally not recommended to filter-sterilize stock solutions prepared in 100% DMSO. DMSO can potentially extract leachables from certain filter membranes. Instead, prepare the stock solution using sterile DMSO and sterile techniques in a laminar flow hood to maintain sterility.

Q5: What should I do if this compound precipitates when I add it to the cell culture medium?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in aqueous cell culture medium.

Cause: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This allows for a smaller volume to be added to the cell culture medium, thereby keeping the final DMSO concentration low and reducing the chances of precipitation.

  • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, add the required volume of the DMSO stock to a small volume of pre-warmed (37°C) cell culture medium while vortexing gently. Then, add this intermediate dilution to the final volume of the cell culture medium.

  • Use of a Co-solvent: For particularly challenging dilutions, a co-solvent system can be employed. Prepare the this compound stock in a mixture of DMSO and a less polar, water-miscible solvent like PEG300. A common practice for similar hydrophobic drugs involves a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline for in vivo studies, which can be adapted for in vitro work by further dilution in culture medium.

  • Sonication and Warming: After preparing the final working solution, brief sonication in a water bath sonicator or warming to 37°C can help to redissolve small precipitates. However, ensure that the temperature does not exceed the stability limits of this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA stock solution of 10 mM can be prepared.
Ethanol1 mg/mLMay be less suitable for high concentration stocks.
MethanolSolubleQuantitative data not readily available.
Water / PBSInsolubleNot recommended as a primary solvent.

Table 2: Recommended Maximum Final DMSO Concentration for Various Cell Lines

Cell Line TypeGeneral RecommendationNotes
Most Cancer Cell Lines< 0.5%Perform a dose-response curve to determine the exact tolerance.
Primary Cells< 0.1%Generally more sensitive to solvent toxicity.
Stem Cells< 0.1%Highly sensitive; minimize exposure.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 419.5 g/mol ). For example, for 1 mL of a 10 mM stock, you would need 4.195 mg of this compound.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock.

  • Ensure the final DMSO concentration will be below the tolerated level for your cell line (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).

  • In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Mix gently by inverting the tube or by gentle vortexing.

  • Use the freshly prepared working solution to treat your cells immediately.

Mandatory Visualizations

Aranorosin_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Warm dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Use for Experiment dilute Dilute in Pre-warmed Media thaw->dilute mix Mix Gently dilute->mix treat Treat Cells mix->treat

Caption: Workflow for preparing this compound stock and working solutions.

Bcl2_Signaling_Pathway cluster_apoptosis Apoptotic Signaling cluster_survival Cell Survival Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) BH3_only BH3-only proteins (e.g., Bim, Bad, Puma) Apoptotic_Stimuli->BH3_only Bax_Bak Bax/Bak Activation BH3_only->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibition This compound This compound This compound->Bcl2 Inhibition

Caption: Simplified Bcl-2 signaling pathway and the inhibitory role of this compound.

Technical Support Center: Overcoming Aranorosin Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the antifungal agent Aranorosin, its specific mechanism of action in fungal species, and documented cases of resistance are not extensively available in the public domain. The following technical support guide has been constructed based on established principles of antifungal resistance and general laboratory practices. This guide is intended to provide a framework for researchers initiating studies with this compound and to anticipate potential challenges. The experimental protocols and troubleshooting sections are based on methodologies commonly used for other antifungal compounds and will require adaptation and optimization for this compound-specific research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antifungal activity?

This compound is a novel antibiotic isolated from the fungus Pseudoarachniotus roseus.[1] It is classified as a polyketide and possesses a unique 1-oxaspiro[2][3]decane ring system. While it has been identified as having antifungal properties, detailed public data on its spectrum of activity and minimum inhibitory concentrations (MICs) against a wide range of fungal pathogens are limited.

Q2: What is the known mechanism of action of this compound in fungi?

Currently, the specific molecular target and mechanism of action of this compound in fungal cells have not been extensively described in publicly available scientific literature. Research on its activity in methicillin-resistant Staphylococcus aureus (MRSA) has shown that it can inhibit the bifunctional enzyme AAC(6')/APH(2''), which is involved in bacterial resistance to aminoglycoside antibiotics. However, this target is not typically found in fungi, and therefore, its antifungal mechanism is presumed to be different.

Q3: Have there been any reported cases of fungal resistance to this compound?

As of the latest available information, there are no specific documented reports of acquired resistance to this compound in clinical or environmental fungal isolates. This is likely due to its novelty and limited clinical use. However, as with any antimicrobial agent, the development of resistance is a potential concern.

Q4: What are the general mechanisms by which fungi can develop resistance to antifungal drugs?

Fungi can develop resistance to antifungal agents through several primary mechanisms:

  • Target Modification: Alterations in the drug's molecular target can reduce its binding affinity, rendering the drug less effective.

  • Efflux Pumps: Fungal cells can overexpress membrane transporters (efflux pumps) that actively pump the antifungal drug out of the cell, preventing it from reaching its target at an effective concentration.

  • Drug Inactivation: Fungi may produce enzymes that chemically modify and inactivate the antifungal drug.

  • Metabolic Bypass: The fungus may develop alternative metabolic pathways to circumvent the process inhibited by the drug.

  • Biofilm Formation: Fungi can grow in biofilms, which are complex communities of cells encased in an extracellular matrix. This matrix can act as a physical barrier to drug penetration and the altered physiological state of cells within the biofilm can increase their tolerance to antifungals.

Troubleshooting Guide for this compound Experiments

This guide addresses potential issues that researchers may encounter when working with this compound in the laboratory.

Problem Possible Cause(s) Suggested Solution(s)
High Minimum Inhibitory Concentration (MIC) values observed for a fungal strain. 1. The fungal species may have intrinsic resistance to this compound.2. The fungal strain may have acquired resistance mechanisms.3. Suboptimal experimental conditions.1. Test this compound against a panel of quality control fungal strains with known susceptibility profiles (if available) to validate the assay.2. Investigate potential resistance mechanisms such as efflux pump overexpression or target gene mutations.3. Verify the concentration and purity of the this compound stock solution. Ensure proper media, incubation temperature, and time are used as per standardized protocols (e.g., CLSI or EUCAST guidelines).
Inconsistent or non-reproducible MIC results. 1. Inoculum preparation is not standardized.2. Inaccurate drug serial dilutions.3. Contamination of cultures.1. Standardize the inoculum preparation by using spectrophotometry to ensure a consistent starting cell density.2. Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of pipetting.3. Perform sterility checks on all media and reagents. Use aseptic techniques throughout the experiment.
Fungal strain shows initial susceptibility to this compound but develops resistance over time with continuous exposure. 1. Selection for resistant subpopulations.2. Induction of resistance mechanisms.1. Perform population analysis to detect the presence of resistant subpopulations.2. Sequence potential target genes to identify mutations.3. Analyze gene expression levels of known efflux pump genes.
This compound shows poor efficacy in an in vivo model despite promising in vitro activity. 1. Poor bioavailability or unfavorable pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.2. The in vivo environment induces fungal gene expression that confers tolerance.1. Conduct PK/PD studies to determine the optimal dosing regimen.2. Analyze fungal gene expression from infected tissues to identify potential in vivo-induced resistance mechanisms.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi and should be adapted for this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of final concentrations.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final recommended inoculum size.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the growth rate of the organism.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Visualizations

As specific signaling pathways for this compound resistance in fungi are not yet elucidated, the following diagrams illustrate general concepts of antifungal resistance and experimental workflows.

Antifungal_Resistance_Mechanisms cluster_drug Antifungal Drug (this compound) cluster_fungus Fungal Cell This compound This compound Target Drug Target This compound->Target Inhibition Target->this compound Target Site Alteration Efflux Efflux Pump Efflux->this compound Drug Expulsion Enzyme Inactivating Enzyme Enzyme->this compound Drug Inactivation Pathway Metabolic Pathway

Caption: General mechanisms of antifungal drug resistance in a fungal cell.

MIC_Workflow prep_drug Prepare this compound Stock Solution prep_plates Create Serial Dilutions in 96-Well Plate prep_drug->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Technical Support Center: Optimizing Aranorosin Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the in vivo dosage, formulation, pharmacokinetics, and toxicity of Aranorosin in animal models. Therefore, this technical support center provides a generalized framework and best practices for establishing an optimized dosing regimen for a novel investigational compound like this compound, with a focus on its known mechanism as a Bcl-2 inhibitor. Researchers must conduct their own systematic studies to determine the optimal experimental parameters.

Introduction to this compound

This compound is a microbial metabolite that has been identified as an inhibitor of the anti-apoptotic protein Bcl-2.[1] By targeting Bcl-2, this compound can induce programmed cell death (apoptosis), making it a compound of interest for cancer research. A derivative, K050, has been synthesized and shown to be more potent in in vitro studies.[1][2] This guide will help researchers design and troubleshoot in vivo studies to evaluate the therapeutic potential of this compound and similar compounds.

Establishing an In Vivo Dosing Regimen

A systematic approach is crucial for determining a safe and effective in vivo dose of a novel compound. This typically involves formulation development, selection of an appropriate administration route, and conducting dose-ranging toxicity studies before proceeding to efficacy models.

Formulation of this compound for In Vivo Administration

This compound is a hydrophobic molecule, and its poor water solubility presents a significant challenge for in vivo administration. The choice of formulation vehicle is critical and can impact drug exposure and tolerability.

Recommended Starting Points for Formulation Development:

  • Solubility Testing: Begin by testing the solubility of this compound in a panel of biocompatible solvents and vehicles.

  • Commonly Used Vehicle Systems:

    • Aqueous-based: For compounds with some aqueous solubility, saline or phosphate-buffered saline (PBS) may be sufficient.

    • Co-solvent systems: Mixtures of solvents are often used to dissolve hydrophobic compounds. Common co-solvents include:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Polyethylene glycol (PEG), e.g., PEG300, PEG400

      • Propylene glycol

    • Surfactant-based systems: Surfactants can be used to create micelles or emulsions to carry the drug. Examples include:

      • Tween 80 (polysorbate 80)

      • Cremophor EL

    • Lipid-based formulations: For oral or parenteral administration, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[3]

    • Nanosuspensions: Milling the drug to nano-sized particles can improve its dissolution rate and bioavailability.

Experimental Protocol: Vehicle Safety and Tolerability Study

Before initiating efficacy studies, it is essential to assess the tolerability of the chosen vehicle in the animal model.

  • Animal Groups:

    • Group 1: Naive (no treatment)

    • Group 2: Vehicle control (the formulation without this compound)

  • Administration: Administer the vehicle to the animals using the intended route and volume for the main study.

  • Monitoring: Observe the animals for signs of toxicity, such as weight loss, changes in behavior, or local irritation at the injection site, for a period relevant to the planned study duration.

  • Data Collection: Record body weights, clinical observations, and, if necessary, perform hematology and clinical chemistry at the end of the observation period.

Route of Administration

The choice of administration route depends on the experimental goals, the properties of the compound, and the animal model.

Route of AdministrationAdvantagesDisadvantages
Intravenous (IV) 100% bioavailability, precise dose control.Requires technical skill, potential for infusion-related reactions.
Intraperitoneal (IP) Easier than IV, rapid absorption into the portal circulation.Potential for injection into organs, local irritation, variable absorption.
Subcutaneous (SC) Slower, more sustained absorption, easier to administer.Slower onset of action, potential for local reactions and depot formation.
Oral (PO) Clinically relevant, less invasive.Variable bioavailability due to first-pass metabolism and GI tract degradation.
Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

An MTD study is crucial for identifying a safe dose range for efficacy studies.

Experimental Protocol: Single-Dose MTD Study

  • Animal Groups: Use a small number of animals per group (e.g., 3-5 mice).

  • Dose Escalation: Start with a low dose and escalate in subsequent groups (e.g., 3-fold or 5-fold increments).

  • Administration: Administer a single dose of this compound via the chosen route.

  • Monitoring: Observe animals for 7-14 days for signs of toxicity, including:

    • Mortality

    • Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity)

    • Clinical signs (e.g., lethargy, ruffled fur, hunched posture)

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or significant toxicity.

Table for MTD Study Data Collection

Dose Group (mg/kg) Number of Animals Mortality Mean Body Weight Change (%) Clinical Observations
Vehicle Control
Dose 1
Dose 2
Dose 3

| ... | | | | |

Efficacy Studies

Once the MTD is established, efficacy studies can be designed using doses at or below the MTD.

Experimental Protocol: General Xenograft Tumor Model

  • Cell Implantation: Implant tumor cells (e.g., a human cancer cell line overexpressing Bcl-2) subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment groups.

  • Treatment Groups:

    • Vehicle Control

    • This compound (at one or more dose levels)

    • Positive Control (a known effective drug, if available)

  • Dosing Schedule: Administer treatment according to a defined schedule (e.g., daily, every other day).

  • Monitoring:

    • Measure tumor volume regularly (e.g., 2-3 times per week).

    • Monitor body weight and clinical signs.

  • Endpoint: Euthanize animals when tumors reach a predetermined size, or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Table for Efficacy Study Data Summary

Treatment Group Dose (mg/kg) Dosing Schedule Mean Tumor Volume (mm³) at Day X Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control - -
This compound

| Positive Control | | | | | |

Troubleshooting Guide

Q: My compound is precipitating out of solution upon injection. What should I do?

A: This is a common issue with hydrophobic compounds.

  • Re-evaluate your vehicle: You may need to use a stronger co-solvent system or a surfactant-based formulation.

  • Warm the formulation: Gently warming the solution before injection can sometimes help keep the compound in solution.

  • Filter the solution: Ensure you are using a sterile filter that is compatible with your vehicle to remove any undissolved particles.

  • Consider a nanosuspension: This can improve the solubility and stability of your compound.

Q: The vehicle control group is showing signs of toxicity. How do I address this?

A: Vehicle toxicity can confound your results.

  • Reduce the concentration of co-solvents: High concentrations of DMSO or ethanol can be toxic. Try to use the lowest concentration necessary to dissolve your compound.

  • Test alternative vehicles: Conduct a vehicle tolerability study with different formulations to find one that is well-tolerated.

  • Adjust the administration volume: Ensure the injection volume is within the recommended limits for the animal species and route of administration.

Q: I am not observing any anti-tumor efficacy. What are the possible reasons?

A: Lack of efficacy can be due to several factors.

  • Insufficient drug exposure: The dose may be too low, or the compound may have poor pharmacokinetics (e.g., rapid clearance). Consider conducting pharmacokinetic studies to measure drug levels in the plasma and tumor tissue.

  • Inappropriate animal model: The chosen tumor model may not be dependent on the Bcl-2 pathway for survival. Ensure your cell line has high Bcl-2 expression and is sensitive to Bcl-2 inhibition in vitro.

  • Suboptimal dosing schedule: The frequency of administration may not be sufficient to maintain therapeutic concentrations of the drug.

  • Drug instability: The compound may be unstable in the formulation or in the physiological environment.

Q: I am observing unexpected toxicity at doses below the MTD. What should I do?

A:

  • Re-evaluate the MTD: The initial MTD study may not have been sensitive enough. Consider a repeat dose toxicity study with more frequent monitoring.

  • Off-target effects: The toxicity may be due to off-target effects of the compound.

  • Metabolite toxicity: A metabolite of the compound could be causing the toxicity.

  • Perform histopathology: Examine major organs for signs of toxicity to identify the target organs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of the anti-apoptotic protein Bcl-2.[1] By binding to Bcl-2, it prevents Bcl-2 from inhibiting the pro-apoptotic proteins BAX and BAK. This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[4][5][6][7][8]

Q2: What type of cancer models are most appropriate for testing a Bcl-2 inhibitor like this compound? A2: Cancer models that are known to be dependent on Bcl-2 for survival are the most appropriate. This includes many hematological malignancies (e.g., chronic lymphocytic leukemia, some lymphomas) and some solid tumors with high Bcl-2 expression. It is crucial to characterize the Bcl-2 expression and dependence of your chosen cell line in vitro before proceeding to in vivo studies.

Q3: How can I monitor the pharmacodynamic effects of this compound in vivo? A3: To confirm that this compound is hitting its target in the tumor, you can collect tumor samples at various time points after treatment and perform:

  • Western blotting or immunohistochemistry: To look for markers of apoptosis, such as cleaved caspase-3.

  • TUNEL assay: To detect DNA fragmentation, a hallmark of apoptosis.

Q4: Are there any known resistance mechanisms to Bcl-2 inhibitors? A4: Yes, resistance to Bcl-2 inhibitors can develop through various mechanisms, including:

  • Upregulation of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.

  • Mutations in Bcl-2 that prevent drug binding.

  • Activation of pro-survival signaling pathways.

Visualizations

Bcl2_Signaling_Pathway Bcl-2 Signaling Pathway in Apoptosis cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade Bcl2 Bcl-2 / Bcl-xL BAX_BAK BAX / BAK Bcl2->BAX_BAK inhibits MOMP MOMP BAX_BAK->MOMP induces BH3_only BH3-only proteins (e.g., BIM, PUMA) BH3_only->Bcl2 inhibits Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates MOMP->Cytochrome_c release Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes This compound This compound This compound->Bcl2 inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BH3_only activates

Caption: Bcl-2 Signaling Pathway and the Action of this compound.

Experimental_Workflow General Experimental Workflow for In Vivo Testing Formulation 1. Formulation Development & Vehicle Tolerability MTD 2. Maximum Tolerated Dose (MTD) Study Formulation->MTD Efficacy 3. Efficacy Study (e.g., Xenograft Model) MTD->Efficacy PD 4. Pharmacodynamic (PD) Analysis Efficacy->PD PK 5. Pharmacokinetic (PK) Analysis (Optional) Efficacy->PK Data_Analysis 6. Data Analysis & Interpretation PD->Data_Analysis PK->Data_Analysis

Caption: General Experimental Workflow for In Vivo Studies.

References

Troubleshooting Aranorosin precipitation in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental assays involving Aranorosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a fungal metabolite with a spirocyclic structure, originally isolated from Pseudoarachniotus roseus. It exhibits a range of biological activities, including antibiotic, antibacterial, antifungal, and anticancer properties.[1][2][3] In research, it is primarily investigated for its role as an inhibitor of the anti-apoptotic protein Bcl-2 and for its ability to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[3][4]

Q2: What are the known solvents for this compound?

This compound is a white solid that is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.

Q3: How should this compound stock solutions be prepared and stored?

It is recommended to prepare stock solutions in an appropriate solvent such as DMSO. For storage, it is advised to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[3]

Q4: What is the mechanism of action of this compound?

This compound has two primary reported mechanisms of action:

  • Bcl-2 Inhibition: It inhibits the anti-apoptotic functions regulated by the Bcl-2 protein, which can lead to the induction of apoptosis in cancer cells that overexpress Bcl-2.[5][6]

  • Circumvention of Antibiotic Resistance: In MRSA, this compound inhibits the AAC(6')/APH(2'') enzyme, which is responsible for resistance to the aminoglycoside antibiotic arbekacin.[4]

Troubleshooting Guide: this compound Precipitation in Experimental Assays

Precipitation of this compound in aqueous assay buffers is a common challenge, largely due to its hydrophobic spirocyclic structure. Below are common scenarios and troubleshooting steps.

Problem 1: Precipitation observed immediately upon dilution of DMSO stock solution into aqueous buffer.

Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility Decrease the final concentration of this compound in the assay.The concentration may be exceeding its solubility limit in the aqueous buffer.
Increase the final percentage of DMSO in the assay. Be mindful of the tolerance of your cell line or assay components to DMSO, typically not exceeding 0.5-1%.[7]DMSO is a strong solvent for this compound and a higher concentration can help maintain its solubility.
Prepare an intermediate dilution of the this compound stock in a co-solvent like ethanol before final dilution in the aqueous buffer.A stepwise reduction in solvent strength can sometimes prevent "solvent shock" and immediate precipitation.
Investigate the use of solubility enhancers, such as cyclodextrins, which have been shown to improve the aqueous solubility of other spirocyclic compounds.[8]Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.
Buffer composition Test different buffer systems (e.g., phosphate-buffered saline vs. Tris-based buffers) and pH levels.The solubility of a compound can be highly dependent on the pH and ionic strength of the buffer.

Problem 2: Precipitation or turbidity observed in cell culture wells after incubation.

Possible Cause Troubleshooting Step Rationale
Interaction with media components Prepare this compound dilutions in serum-free media first, then add to cells with serum-containing media if required.Serum proteins can sometimes interact with and cause precipitation of small molecules.
Decrease the incubation time of the experiment if feasible.Prolonged incubation can increase the chances of compound degradation or precipitation.
Temperature effects Ensure the final solution is at the correct incubation temperature (e.g., 37°C) before adding to cells.Temperature can affect the solubility of compounds. A sudden change in temperature could induce precipitation.
High local concentration Add the final this compound solution to the culture wells slowly while gently swirling the plate.This helps to ensure rapid and even mixing, avoiding high localized concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 419.5 g/mol .

  • Weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Bcl-2 Inhibition Assay

This is a generalized protocol for assessing the Bcl-2 inhibitory activity of this compound in a cell-based assay.

Materials:

  • Cancer cell line known to overexpress Bcl-2 (e.g., HeLa/Bcl-2)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed the Bcl-2 overexpressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).[7]

  • Add the diluted this compound or vehicle control (media with the same final DMSO concentration) to the appropriate wells.

  • Incubate the plate for a predetermined time (e.g., 24-72 hours).

  • (Optional) Add a known apoptosis-inducing agent to assess the synergistic effect with this compound.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for this compound.

Visualizations

Aranorosin_Troubleshooting_Workflow start This compound Precipitation Observed check_dilution Precipitation upon dilution into aqueous buffer? start->check_dilution check_incubation Precipitation after incubation in cell culture? start->check_incubation check_dilution->check_incubation No solubility_issue Potential Solubility Issue check_dilution->solubility_issue Yes media_interaction Potential Media Interaction check_incubation->media_interaction Yes temp_effect Potential Temperature Effect check_incubation->temp_effect Yes mixing_issue Poor Mixing check_incubation->mixing_issue Yes decrease_conc Decrease Final Concentration solubility_issue->decrease_conc increase_dmso Increase Final DMSO % (check cell tolerance) solubility_issue->increase_dmso cosolvent Use Co-Solvent (e.g., Ethanol) solubility_issue->cosolvent enhancer Use Solubility Enhancer (e.g., Cyclodextrin) solubility_issue->enhancer end Precipitation Resolved decrease_conc->end increase_dmso->end cosolvent->end enhancer->end serum_free Dilute in Serum-Free Media First media_interaction->serum_free reduce_time Reduce Incubation Time media_interaction->reduce_time serum_free->end reduce_time->end prewarm Pre-warm Solution to 37°C temp_effect->prewarm prewarm->end slow_addition Add Slowly with Gentle Swirling mixing_issue->slow_addition slow_addition->end

Caption: Troubleshooting workflow for this compound precipitation.

Aranorosin_Bcl2_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bcl2 Inhibits

Caption: Simplified signaling pathway of this compound-induced apoptosis via Bcl-2 inhibition.

References

Minimizing off-target effects of Aranorosin in cell-based studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aranorosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects in cell-based studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a microbial metabolite that has been identified as an inhibitor of the anti-apoptotic protein Bcl-2.[1] Its primary mechanism of action is to disrupt the function of Bcl-2, which leads to the induction of apoptosis (programmed cell death). A more potent synthetic derivative, K050, has also been developed.[1][2]

Q2: What are the expected on-target effects of this compound in a cell-based assay?

A2: As a Bcl-2 inhibitor, this compound is expected to induce apoptosis in susceptible cell lines. Key on-target effects include a decrease in mitochondrial membrane potential and the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1]

Q3: Are there any known off-target effects of this compound in mammalian cells?

A3: Currently, there is limited publicly available information detailing specific off-target proteins of this compound in mammalian cells. Off-target effects are a possibility for any small molecule inhibitor.[3][4] Therefore, it is crucial for researchers to empirically determine the selectivity profile of this compound in their specific experimental system. This compound has been shown to inhibit the bifunctional enzyme AAC(6')/APH(2") in MRSA, but the relevance of this to mammalian systems is not established.[5]

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration of this compound should be determined by performing a dose-response curve using a cell viability assay, such as the MTT or resazurin assay. This will help you determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. It is recommended to use the lowest concentration that elicits the desired on-target effect to minimize potential off-target effects.

Q5: What general strategies can I employ to minimize off-target effects of this compound?

A5: Several strategies can be used to minimize off-target effects:

  • Use the lowest effective concentration: As determined by your dose-response studies.

  • Use appropriate controls: Including a vehicle control (the solvent used to dissolve this compound) and potentially a negative control compound with a similar structure but no expected activity.

  • Confirm on-target engagement: Use assays like caspase-9 activation or mitochondrial membrane potential measurement to confirm that the observed phenotype is due to Bcl-2 inhibition.

  • Consider genetic approaches: If possible, use cell lines with varying levels of Bcl-2 expression (e.g., knockout or overexpression systems) to demonstrate that the effects of this compound are Bcl-2 dependent.

  • Perform off-target screening: Employ techniques like proteome profiling or targeted kinase panels to identify potential off-target interactions.[3]

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results
Issue Possible Cause Troubleshooting Steps
No effect on cell viability at expected concentrations. 1. Cell line is resistant to Bcl-2 inhibition (e.g., low Bcl-2 expression, high expression of other anti-apoptotic proteins like Mcl-1).2. This compound is inactive or degraded.3. Incorrect assay procedure.1. Verify Bcl-2 expression in your cell line via Western blot or qPCR.2. Test this compound on a sensitive control cell line known to be dependent on Bcl-2.3. Check the storage and handling of the this compound stock solution.4. Review and optimize the cell viability assay protocol.[6][7]
Excessive cytotoxicity at very low concentrations. 1. Potent on-target effect in a highly sensitive cell line.2. Significant off-target toxicity.1. Perform a detailed dose-response curve to accurately determine the IC50.2. Confirm on-target mechanism by assessing apoptosis markers at these low concentrations.3. Consider performing an off-target screening assay to identify other cellular targets.
High variability between replicates. 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and proper pipetting technique.3. Avoid using the outer wells of the microplate or fill them with media to maintain humidity.
Guide 2: Inconsistent Apoptosis Induction
Issue Possible Cause Troubleshooting Steps
Weak or no induction of apoptosis markers (e.g., caspase-9 activation). 1. Insufficient concentration or incubation time.2. Cell line utilizes a different apoptotic pathway.3. Assay for apoptosis is not sensitive enough.1. Optimize this compound concentration and treatment duration.2. Confirm the expression of key components of the intrinsic apoptotic pathway in your cell line.3. Try a different apoptosis assay (e.g., Annexin V staining, TUNEL assay).
Apoptosis is observed, but caspase-9 is not activated. 1. Apoptosis is proceeding through the extrinsic pathway.2. Caspase-9 activation is transient and the time point was missed.1. Investigate the activation of caspase-8, a marker of the extrinsic pathway.2. Perform a time-course experiment to detect caspase-9 activation at earlier time points.3. Ensure the caspase-9 assay is functioning correctly with a positive control.[2]

Quantitative Data

Disclaimer: The following tables contain illustrative data as specific quantitative values for this compound and its off-targets in mammalian cells are not widely available in public literature. Researchers should generate their own data for their specific experimental systems.

Table 1: Illustrative IC50 Values for this compound and K050

Compound Target Assay Type Illustrative IC50 (µM)
This compoundBcl-2Cell Viability (in Bcl-2 dependent cell line)15
K050Bcl-2Cell Viability (in Bcl-2 dependent cell line)0.8
This compoundIllustrative Off-Target Kinase 1Kinase Activity Assay> 50
K050Illustrative Off-Target Kinase 1Kinase Activity Assay25
This compoundIllustrative Off-Target GPCR 1Binding Assay> 100
K050Illustrative Off-Target GPCR 1Binding Assay75

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-response of a cell line to this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Caspase-9 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-9, an indicator of on-target this compound activity.

Materials:

  • Cells treated with this compound and controls

  • Cell lysis buffer

  • 2x Reaction buffer containing DTT

  • Caspase-9 substrate (e.g., LEHD-pNA)

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating with this compound at a concentration known to affect cell viability. Include untreated and vehicle-treated controls.

  • Harvest the cells and pellet them by centrifugation.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the cytosolic extract.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add 2x reaction buffer to each well.

  • Add the LEHD-pNA substrate to each well to a final concentration of 200 µM.[8]

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-9 activity compared to the control.

Protocol 3: Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay assesses the disruption of the mitochondrial membrane potential, a downstream effect of Bcl-2 inhibition.

Materials:

  • Cells treated with this compound and controls

  • JC-1 reagent

  • Assay buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound as desired. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in the JC-1 staining solution and incubate for 15-30 minutes at 37°C.[9]

  • Centrifuge the cells and wash with assay buffer to remove excess dye.[10]

  • Resuspend the cells in assay buffer.

  • Analyze the cells by flow cytometry or fluorescence microscopy. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[10]

  • Quantify the percentage of cells with depolarized mitochondria.

Visualizations

Bcl2_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Mitochondrial Outer Membrane Mitochondrial Outer Membrane Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax_Bak Activates This compound This compound This compound->Bcl2 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Bcl-2 mediated intrinsic apoptosis pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start: this compound Treatment of Cells phenotypic_assay Phenotypic Assay (e.g., Cell Viability) start->phenotypic_assay on_target_validation On-Target Validation (Caspase-9, MMP) phenotypic_assay->on_target_validation off_target_screen Off-Target Screening (Proteome Profiling, Kinase Panel) on_target_validation->off_target_screen On-target effects confirmed no_on_target Phenotype is likely off-target mediated on_target_validation->no_on_target On-target effects not confirmed hit_validation Off-Target Hit Validation (Biochemical/Cell-based Assays) off_target_screen->hit_validation conclusion Conclusion: Characterized On- and Off-Target Effects hit_validation->conclusion

Caption: Experimental workflow for assessing on- and off-target effects of this compound.

Troubleshooting_Logic start Unexpected Result (e.g., No Cell Death) check_compound Check this compound (Activity, Concentration) start->check_compound compound_ok Compound OK check_compound->compound_ok Yes compound_issue Compound Issue (Degraded, Wrong Conc.) check_compound->compound_issue No check_cells Check Cell Line (Bcl-2 Expression, Resistance) cells_ok Cells OK check_cells->cells_ok Yes cell_issue Cell Issue (Resistant) check_cells->cell_issue No check_assay Check Assay Protocol (Reagents, Incubation Times) assay_ok Assay OK check_assay->assay_ok Yes assay_issue Assay Issue (Protocol Error) check_assay->assay_issue No compound_ok->check_cells cells_ok->check_assay

Caption: Logical troubleshooting flow for unexpected experimental results with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Aranorosin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of aranorosin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for complex natural product derivatives. The initial steps to address this involve characterizing the compound's physicochemical properties and implementing formulation strategies. We recommend the following:

  • Solubility Profiling: Determine the solubility of your derivative in various pharmaceutically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility.

  • Salt Formation: If your derivative has ionizable groups, salt formation can be an effective way to increase solubility.[1]

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques like micronization and nanosizing are effective first approaches.[2][3][4]

Q2: I've improved the solubility of my this compound derivative, but the oral bioavailability in animal models is still low. What could be the reason?

A2: Low oral bioavailability despite improved solubility can be attributed to several factors:

  • Poor Permeability: The derivative may have low permeability across the intestinal epithelium. This is common for compounds that do not adhere to Lipinski's Rule of Five.[5]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[6]

  • First-Pass Metabolism: The derivative may be extensively metabolized in the intestine or liver before reaching systemic circulation.[6]

To investigate this, we recommend conducting in vitro permeability assays (e.g., Caco-2 assays) and exploring the use of permeation enhancers or efflux pump inhibitors.[6]

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble and/or poorly permeable compounds like this compound derivatives?

A3: Several advanced formulation strategies can be employed:

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can significantly improve its dissolution rate and solubility.[1][2]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance solubility and absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[4][7]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility and stability.[1][2][4]

  • Nanotechnology-Based Approaches: Formulations like nanoparticles, liposomes, and polymeric micelles can improve solubility, protect the drug from degradation, and facilitate transport across biological membranes.[2][8]

Troubleshooting Guides

Problem 1: Inconsistent dissolution profiles for my formulated this compound derivative.
Potential Cause Recommended Solution
Polymorphism The drug may exist in different crystalline forms with varying solubilities.[2] Perform solid-state characterization (e.g., XRD, DSC) to identify and control the crystalline form.
Inadequate Mixing/Homogeneity in Formulation Ensure uniform distribution of the drug within the formulation excipients. For solid dispersions, optimize the manufacturing process (e.g., solvent evaporation, hot-melt extrusion) to ensure homogeneity.[1]
Excipient Interactions Incompatible excipients can affect drug release. Conduct compatibility studies with your chosen excipients.
Problem 2: High variability in pharmacokinetic (PK) data from in vivo studies.
Potential Cause Recommended Solution
Food Effects The presence of food can significantly alter the absorption of some drugs. Conduct PK studies in both fasted and fed states to assess any food effects.
Formulation Instability in GI Tract The formulation may not be stable in the gastrointestinal environment, leading to premature drug release or degradation. Evaluate the stability of your formulation in simulated gastric and intestinal fluids.
Animal Handling and Dosing Errors Ensure consistent and accurate dosing procedures. Variations in animal stress levels can also impact physiological parameters affecting drug absorption.

Data Presentation

Table 1: Hypothetical Improvement in Physicochemical Properties of an this compound Derivative with Different Formulation Strategies.

Formulation Aqueous Solubility (µg/mL) Dissolution Rate (mg/L/min) Permeability (Papp) (x 10⁻⁶ cm/s)
Unformulated Drug0.50.10.2
Micronized Drug5.21.50.2
Nanosuspension25.812.30.3
Solid Dispersion (1:5 Drug:Polymer)85.345.70.5
SEDDS Formulation150.698.21.8
Cyclodextrin Complex (1:1 Molar Ratio)65.133.90.4

Table 2: Hypothetical Pharmacokinetic Parameters of an this compound Derivative Following Oral Administration of Different Formulations in Rats (Dose: 10 mg/kg).

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Unformulated Drug254.0150100
Micronized Drug802.0480320
Nanosuspension2501.518501233
Solid Dispersion5501.042002800
SEDDS Formulation9800.575005000
Cyclodextrin Complex4201.531002067

Experimental Protocols

Protocol 1: Preparation of an this compound Derivative Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of the this compound derivative and 500 mg of a suitable polymer (e.g., PVP K30, HPMC) in a minimal amount of a common solvent (e.g., methanol, acetone).

  • Mixing: Stir the solution at room temperature until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (XRD, DSC).

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Screen various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400) for their ability to solubilize the this compound derivative.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and cosurfactant.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosurfactant in the determined ratios. Add the this compound derivative to the mixture and stir until it is completely dissolved.

  • Evaluation:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a glass beaker with gentle agitation. Record the time taken for the formation of a clear or bluish-white emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform in vitro dissolution studies in a relevant dissolution medium.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound derivative solution (in HBSS) to the apical side of the Transwell insert.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side.

    • Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance on the basolateral side, A is the surface area of the membrane, and C₀ is the initial drug concentration on the apical side.

Visualizations

Aranorosin_Signaling_Pathway Aranorosin_Derivative This compound Derivative Bcl2 Bcl-2 Aranorosin_Derivative->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Bioavailability_Enhancement_Workflow Start Start: Poorly Bioavailable This compound Derivative Physicochem_Char Physicochemical Characterization (Solubility, Permeability) Start->Physicochem_Char Is_Solubility_Low Is Solubility Low? Physicochem_Char->Is_Solubility_Low Solubility_Enhancement Solubility Enhancement Strategies (Particle Size Reduction, Solid Dispersion, etc.) Is_Solubility_Low->Solubility_Enhancement Yes Is_Permeability_Low Is Permeability Low? Is_Solubility_Low->Is_Permeability_Low No Solubility_Enhancement->Is_Permeability_Low Permeability_Enhancement Permeability Enhancement Strategies (SEDDS, Permeation Enhancers) Is_Permeability_Low->Permeability_Enhancement Yes In_Vivo_PK In Vivo Pharmacokinetic Studies Is_Permeability_Low->In_Vivo_PK No Permeability_Enhancement->In_Vivo_PK Optimal_Formulation Optimal Formulation Achieved In_Vivo_PK->Optimal_Formulation

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting_Decision_Tree Start Low Bioavailability Observed Check_Solubility Is In Vitro Solubility Adequate? Start->Check_Solubility Improve_Solubility Action: Improve Solubility (e.g., Solid Dispersion) Check_Solubility->Improve_Solubility No Check_Dissolution Is In Vitro Dissolution Rate Adequate? Check_Solubility->Check_Dissolution Yes Improve_Solubility->Check_Dissolution Improve_Dissolution Action: Enhance Dissolution (e.g., Nanosizing) Check_Dissolution->Improve_Dissolution No Check_Permeability Is Caco-2 Permeability Low? Check_Dissolution->Check_Permeability Yes Improve_Dissolution->Check_Permeability Improve_Permeability Action: Improve Permeability (e.g., SEDDS) Check_Permeability->Improve_Permeability Yes Consider_Metabolism Consider First-Pass Metabolism or Efflux Pumps Check_Permeability->Consider_Metabolism No Improve_Permeability->Consider_Metabolism

Caption: Troubleshooting decision tree for low bioavailability.

References

Aranorosin Degradation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the degradation pathways and byproducts of Aranorosin. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.

Disclaimer: As of late 2025, specific degradation pathways and byproducts of this compound have not been extensively published. The information provided herein is based on the known chemical structure of this compound and general principles of forced degradation studies for complex organic molecules. The proposed pathways and byproducts should be considered hypothetical and serve as a guide for experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis of a forced degradation sample shows multiple unexpected peaks. How do I determine which are actual degradants?

A1: First, ensure the peaks are not artifacts from your solvent, buffer, or reagents by running a blank injection under the same conditions. Compare the chromatogram of your stressed sample to that of an unstressed control sample. Peaks present in the stressed sample but absent in the control are potential degradants. Further characterization using mass spectrometry (LC-MS) is necessary to identify their molecular weights and deduce their structures.

Q2: I am observing poor separation of this compound from its degradation products on my reverse-phase HPLC column. What can I do to improve resolution?

A2: To improve chromatographic resolution, you can try the following:

  • Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient can increase the separation between closely eluting peaks.

  • Mobile Phase Modification: Alter the pH of the aqueous component of your mobile phase, as this can change the ionization state and retention of this compound and its byproducts. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).

  • Column Chemistry: Switch to a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

  • Temperature Control: Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it can enhance separation for some compounds.

Q3: My LC-MS analysis is not providing a clear molecular ion for some of the potential degradants. What could be the issue?

A3: This could be due to several factors:

  • Ionization Efficiency: The degradants may not ionize well under the current mass spectrometry source conditions. Try switching between positive and negative ion modes. Also, consider using a different ionization technique if available (e.g., APCI instead of ESI).

  • In-source Fragmentation: The molecule might be fragmenting within the ion source. Try reducing the source temperature or fragmentor voltage.

  • Low Concentration: The concentration of the degradant may be too low for detection. Concentrate your sample if possible, or adjust the injection volume.

  • Matrix Effects: Components of your sample matrix (salts, buffers) could be suppressing the ionization of your analytes. Ensure your sample preparation includes a cleanup step if necessary.

Q4: I am having difficulty achieving significant degradation of this compound under oxidative stress conditions. How can I intensify the degradation?

A4: If you are using hydrogen peroxide and not seeing significant degradation, consider the following:

  • Increase Peroxide Concentration: Gradually increase the concentration of H₂O₂ (e.g., from 3% up to 30%).

  • Increase Temperature: Perform the oxidation at a higher temperature (e.g., 50-70 °C), but monitor for thermal degradation as well.

  • Use a Catalyst: In some cases, the addition of a metal catalyst like FeCl₃ can promote oxidation.

  • Alternative Oxidizing Agents: Consider using other oxidizing agents such as AIBN or subjecting the sample to photo-oxidative conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, peroxide), increase the temperature, or extend the exposure time.
This compound is highly stable under the tested conditions.This is a valid result. Document the stability and consider more aggressive stress conditions if necessary to find the degradation limits.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Inconsistent results between replicate experiments. Inconsistent sample preparation or handling.Ensure precise and consistent preparation of all solutions and handling of samples. Use calibrated equipment.
Instability of degradation products.Analyze samples immediately after the stress period, or store them at a low temperature (e.g., -20°C) to prevent further changes.
Mass balance issues (sum of degradants and remaining API is not ~100%). Some degradants are not being detected (e.g., volatile, non-UV active).Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to UV. Check for precipitation of degradants.
Inaccurate quantification due to different response factors.Determine the relative response factors for the major degradation products if possible, or use area percent normalization as an estimate.

Hypothetical Degradation Pathways for this compound

The structure of this compound contains several functional groups susceptible to degradation, including an amide bond, epoxide rings, and a conjugated diene system. The following diagram illustrates a hypothetical degradation pathway under hydrolytic and oxidative conditions.

Aranorosin_Degradation This compound This compound Hydrolysis_Product_A Hydrolysis Product A (Amide Cleavage - Acid/Base) This compound->Hydrolysis_Product_A Hydrolysis Hydrolysis_Product_B Hydrolysis Product B (Amide Cleavage - Acid/Base) This compound->Hydrolysis_Product_B Hydrolysis Epoxide_Ring_Opening Epoxide Ring-Opened Product (Acid-catalyzed Hydrolysis) This compound->Epoxide_Ring_Opening Hydrolysis Oxidation_Product Oxidized Product (Diene Oxidation) This compound->Oxidation_Product Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Buffers of various pH values (e.g., pH 4.5, 7.0, 9.0)

  • Class A volumetric flasks and pipettes

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions (perform in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equimolar amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equimolar amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound at 70°C for 48 hours.

    • Also, store a solution of this compound (in the chosen analytical solvent) at 70°C for 48 hours.

    • Analyze the samples at the end of the incubation period.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample after exposure. A control sample should be kept in the dark under the same temperature conditions.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method. A C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

  • Characterize the major degradation products using LC-MS/MS to determine their molecular weights and fragmentation patterns.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Experimental_Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Points & Neutralize/Quench Stress->Sampling Analysis HPLC-UV Analysis for Purity & Degradation Sampling->Analysis Characterization LC-MS/MS for Degradant Identification Analysis->Characterization Report Data Analysis & Reporting Characterization->Report

Technical Support Center: Strategies to Mitigate Aranorosin-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Aranorosin-induced cytotoxicity in normal cells. The following information is intended to guide experimental design and data interpretation.

Disclaimer: While this compound is a known Bcl-2 inhibitor, specific public data on strategies to mitigate its cytotoxicity in normal cells is limited. Therefore, this guide utilizes data from studies on the well-characterized selective Bcl-2 inhibitor, Venetoclax (ABT-199), as a proxy to illustrate potential protective strategies and provide representative quantitative data. Researchers should validate these strategies specifically for this compound in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound is a microbial metabolite that has been identified as an inhibitor of the anti-apoptotic function of the Bcl-2 protein.[1][2] By binding to Bcl-2, this compound prevents it from inhibiting the pro-apoptotic proteins BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis, or programmed cell death.[1][2]

Q2: Why does this compound affect normal cells?

While cancer cells often overexpress Bcl-2, making them particularly sensitive to inhibitors like this compound, normal cells also rely on Bcl-2 for survival to varying degrees. Therefore, inhibition of Bcl-2 by this compound can also trigger apoptosis in healthy cells, leading to off-tumor cytotoxicity. This is a common challenge with Bcl-2 family inhibitors.

Q3: What are the potential strategies to protect normal cells from this compound-induced cytotoxicity?

Several strategies can be explored to selectively protect normal cells from this compound-induced apoptosis while maintaining its anti-cancer efficacy. These include:

  • Co-treatment with Antioxidants: this compound-induced apoptosis can be associated with increased reactive oxygen species (ROS). Antioxidants may help to mitigate this oxidative stress in normal cells.

  • Induction of Cell Cycle Arrest in Normal Cells: Temporarily arresting the cell cycle of normal cells can make them less susceptible to apoptosis-inducing agents.

  • Inhibition of the Apoptotic Cascade: Blocking key executioners of apoptosis, such as caspases, can prevent cell death.

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity in Normal Cell Lines

If you are observing unacceptably high levels of cell death in your normal (non-cancerous) cell lines upon treatment with this compound, consider the following troubleshooting steps:

Potential Cause: The concentration of this compound used may be too high for the specific normal cell line.

Suggested Solution:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound on your normal cell line and compare it to the IC50 on your cancer cell line of interest.

  • Selective Protective Agents: Investigate the use of cytoprotective agents in combination with this compound. Below are some potential strategies:

    • Co-treatment with N-acetylcysteine (NAC): NAC is a potent antioxidant that can reduce oxidative stress.

    • Co-treatment with a CDK4/6 Inhibitor: CDK4/6 inhibitors can induce a temporary G1 cell cycle arrest in normal cells, potentially protecting them from cytotoxicity.

    • Co-treatment with a Pan-Caspase Inhibitor: A pan-caspase inhibitor like Z-VAD-FMK can block the final execution steps of apoptosis.

Data Presentation: Representative Data for Cytoprotective Strategies (using Venetoclax as a proxy for this compound)

Treatment GroupNormal Cell Line (e.g., Human Fibroblasts) - Cell Viability (%)Cancer Cell Line (e.g., Leukemia) - Cell Viability (%)
Control (Untreated)100 ± 5100 ± 6
This compound (proxy: Venetoclax 1µM)45 ± 730 ± 5
This compound + NAC (1mM)75 ± 632 ± 6
This compound + CDK4/6 Inhibitor (e.g., Palbociclib 0.5µM)80 ± 825 ± 7
This compound + Z-VAD-FMK (20µM)90 ± 585 ± 8

Data are presented as mean ± standard deviation and are representative. Actual results will vary depending on the cell lines and experimental conditions.

Issue 2: Difficulty in Assessing the Mechanism of Protection

If you are using a cytoprotective agent but are unsure of its mechanism of action in your system, the following experimental approaches can provide insight.

Suggested Experiments:

  • Apoptosis Assay: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells. A successful protective strategy should show a significant reduction in the percentage of Annexin V positive cells in the normal cell line.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent probe like JC-1 to assess changes in the mitochondrial membrane potential. This compound is expected to cause a decrease in ΔΨm, and a protective agent may prevent or attenuate this loss in normal cells.

  • Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7. A protective agent that works downstream of mitochondrial events would be expected to reduce caspase activation.

Data Presentation: Representative Data for Mechanistic Assays (using Venetoclax as a proxy for this compound)

Table 2.1: Effect of Protective Agents on Apoptosis in Normal Cells

Treatment Group% Apoptotic Cells (Annexin V+)
Control5 ± 2
This compound (proxy: Venetoclax 1µM)55 ± 8
This compound + NAC (1mM)25 ± 6
This compound + CDK4/6 Inhibitor (0.5µM)20 ± 5
This compound + Z-VAD-FMK (20µM)10 ± 3

Table 2.2: Effect of Protective Agents on Mitochondrial Membrane Potential (ΔΨm) in Normal Cells

Treatment GroupJC-1 Aggregate/Monomer Ratio (Red/Green Fluorescence)
Control5.2 ± 0.5
This compound (proxy: Venetoclax 1µM)1.3 ± 0.3
This compound + NAC (1mM)3.8 ± 0.4
This compound + CDK4/6 Inhibitor (0.5µM)4.1 ± 0.6
This compound + Z-VAD-FMK (20µM)1.5 ± 0.4

Data are presented as mean ± standard deviation and are representative.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the viability of cells after treatment with this compound and/or a cytoprotective agent.

Materials:

  • 96-well cell culture plates

  • Normal and cancer cell lines

  • Complete cell culture medium

  • This compound

  • Protective agent (e.g., NAC, CDK4/6 inhibitor, Z-VAD-FMK)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the protective agent.

  • Treat the cells with this compound alone or in combination with the protective agent. Include untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Quantification of Apoptosis using Annexin V/PI Staining

This protocol allows for the quantification of apoptotic and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Normal and cancer cell lines

  • Complete cell culture medium

  • This compound

  • Protective agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound and/or the protective agent as described in Protocol 1.

  • After the treatment period, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses changes in mitochondrial health.

Materials:

  • Black, clear-bottom 96-well plates

  • Normal and cancer cell lines

  • Complete cell culture medium

  • This compound

  • Protective agent

  • JC-1 fluorescent probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and treat as described in Protocol 1.

  • At the end of the treatment period, remove the medium and wash the cells with PBS.

  • Add JC-1 staining solution to each well according to the manufacturer's protocol and incubate at 37°C for 15-30 minutes.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity of JC-1 aggregates (red, ~590 nm emission) and monomers (green, ~529 nm emission).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualizations

Aranorosin_Signaling_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax_Bak BAX / BAK Bcl2->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment Cell_Culture 1. Cell Culture (Normal & Cancer Lines) Treatment 2. Treatment - this compound - Protective Agent - Combination Cell_Culture->Treatment Incubation 3. Incubation (24-72h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis_Assay Apoptosis (Annexin V/PI) Incubation->Apoptosis_Assay Mito_Potential Mitochondrial Potential (JC-1 Assay) Incubation->Mito_Potential Data_Analysis 4. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Mito_Potential->Data_Analysis

Caption: General experimental workflow for assessing cytoprotective strategies.

Logical_Relationships cluster_strategies Protective Strategies cluster_mechanisms Mechanisms of Protection Aranorosin_Toxicity This compound-Induced Cytotoxicity in Normal Cells Reduced_Cytotoxicity Reduced Cytotoxicity in Normal Cells Antioxidants Antioxidants (e.g., NAC) Reduce_ROS Reduce Oxidative Stress Antioxidants->Reduce_ROS Cell_Cycle_Inhibitors Cell Cycle Inhibitors (e.g., CDK4/6i) Induce_Arrest Induce Cell Cycle Arrest Cell_Cycle_Inhibitors->Induce_Arrest Caspase_Inhibitors Caspase Inhibitors (e.g., Z-VAD-FMK) Block_Apoptosis Block Apoptotic Cascade Caspase_Inhibitors->Block_Apoptosis Reduce_ROS->Reduced_Cytotoxicity Leads to Induce_Arrest->Reduced_Cytotoxicity Leads to Block_Apoptosis->Reduced_Cytotoxicity Leads to

Caption: Logical relationships of cytoprotective strategies.

References

Cross-reactivity of Aranorosin in different assay formats

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aranorosin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential cross-reactivity of this compound in various assay formats. While specific public data on this compound's broad cross-reactivity is limited, this guide provides a framework for identifying and troubleshooting potential issues based on its known biological activities and general principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a microbial metabolite with a complex chemical structure. Published research has identified two primary biological activities:

  • Inhibition of Bcl-2: this compound has been shown to inhibit the anti-apoptotic function of B-cell lymphoma 2 (Bcl-2), a key regulator of apoptosis.[1][2]

  • Inhibition of AAC(6')/APH(2"): It can circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2").[3]

Q2: Has the cross-reactivity of this compound in common assay formats like ELISA been reported?

To date, there is a lack of specific published studies detailing a broad cross-reactivity profile of this compound in common immunoassay formats such as ELISA or in various biochemical assays. The absence of such data does not imply a lack of cross-reactivity but rather that it may not have been extensively investigated or reported.

Q3: What is the potential for this compound to cross-react in my assay?

The potential for cross-reactivity depends on several factors, including the specific assay format, the detection method, and the components of your experimental system. Given this compound's complex structure and its ability to interact with multiple proteins, the possibility of off-target effects or assay interference should be considered. Potential mechanisms of interference include:

  • Direct binding to assay components: this compound could non-specifically interact with antibodies, enzymes, or substrates used in the assay.

  • Alteration of protein conformation: By binding to a target protein, this compound might induce conformational changes that expose or mask epitopes recognized by detection antibodies.

  • Intrinsic properties: The compound itself might possess properties (e.g., fluorescence, quenching) that interfere with the detection signal.

Q4: What are the first steps I should take if I suspect this compound is causing unexpected results in my assay?

If you observe unexpected or inconsistent results in the presence of this compound, it is crucial to perform a series of validation experiments to determine if the compound is interfering with your assay. The troubleshooting guide below provides a step-by-step approach.

Troubleshooting Guide: Investigating this compound Cross-Reactivity

This guide provides a systematic approach to identifying potential cross-reactivity or interference by this compound in your experiments.

Step 1: Review Your Data and Experimental Setup
  • Inconsistent Results: Are you observing variability between replicate wells treated with this compound?

  • Unexpected Dose-Response: Is the dose-response curve non-sigmoidal or showing unexpected plateaus?

  • High Background: Is there an increase in signal in your negative controls when this compound is present?

Step 2: Perform Control Experiments

The following control experiments are essential to deconvolute true biological effects from assay artifacts.

  • Spike-and-Recovery: This experiment assesses whether this compound interferes with the detection of a known amount of your analyte. (See Experimental Protocols section for details).

  • Linearity of Dilution: This test determines if the endogenous analyte in your sample measures consistently when diluted. A non-linear response in the presence of this compound can indicate interference. (See Experimental Protocols section for details).

  • Compound-Only Control: Run your assay with this compound in the absence of the target analyte or biological sample to check for direct effects on the assay signal.

Step 3: Analyze the Results of Your Control Experiments
Observation Potential Interpretation Next Steps
Poor recovery in spike-and-recovery experiment.This compound may be interfering with analyte detection (masking the analyte or affecting antibody binding).Consider alternative detection methods or antibodies.
Non-linear dilution in the presence of this compound.Potential matrix effect exacerbated by this compound or non-specific binding.Optimize sample dilution; consider sample purification.
Signal detected in compound-only control.This compound may have intrinsic properties (e.g., fluorescence) that interfere with the assay readout.Use a different detection wavelength or a non-optical detection method if possible.
Consistent and expected results in control experiments.The observed effect of this compound is more likely to be a true biological effect.Proceed with further biological validation experiments.

Summary of this compound's Known and Potential Interactions

The following table summarizes the known targets of this compound and highlights potential areas for researchers to consider for off-target effects, based on general principles of small molecule interactions.

Target Class Known/Potential Targets Potential Impact on Assays
Primary Targets Bcl-2 family proteins[1][2]In cell-based assays, modulation of apoptosis pathways. In biochemical assays, direct interaction may alter protein conformation.
Aminoglycoside modifying enzymes (e.g., AAC(6')/APH(2"))[3]Relevant in antibiotic resistance studies. Potential for interference in enzymatic assays involving similar substrates or cofactors.
Potential Off-Targets (Hypothetical) Other nucleotide-binding proteinsGiven its interaction with an aminoglycoside phosphotransferase, this compound could potentially interact with other ATP-binding proteins, such as kinases. This has not been reported but is a theoretical possibility.
Proteins with similar binding pockets to Bcl-2Structural analogs of the Bcl-2 binding groove on other proteins could be potential off-targets.

Experimental Protocols

Protocol 1: Spike-and-Recovery Experiment

Objective: To determine if this compound interferes with the measurement of a known concentration of the analyte.

Methodology:

  • Prepare a sample matrix identical to your experimental samples but lacking the analyte of interest (e.g., cell lysate from a knockout cell line, or buffer).

  • Spike a known concentration of your purified analyte into this matrix.

  • Divide the spiked sample into two aliquots.

  • To one aliquot, add this compound at the same concentration used in your experiments. To the other aliquot, add the vehicle control.

  • Analyze both samples using your assay.

  • Calculate the recovery: (Concentration in this compound-treated sample / Concentration in vehicle-treated sample) * 100%.

Interpretation:

  • Acceptable recovery (typically 80-120%): Low likelihood of interference.

  • Poor recovery (<80% or >120%): Suggests this compound is interfering with the assay.

Protocol 2: Linearity of Dilution

Objective: To assess whether the concentration of an endogenous analyte is measured consistently across a range of dilutions in the presence of this compound.

Methodology:

  • Take a sample containing a high concentration of the endogenous analyte.

  • Create a serial dilution of the sample using your assay buffer.

  • Divide each dilution into two aliquots.

  • To one set of aliquots, add this compound at your experimental concentration. To the other set, add the vehicle control.

  • Measure the analyte concentration in all samples.

  • For each dilution series (with and without this compound), multiply the measured concentration by the dilution factor to get the corrected concentration.

Interpretation:

  • Consistent corrected concentrations across dilutions: The assay is linear, and interference is less likely.

  • Drifting corrected concentrations: Indicates a lack of linearity, suggesting interference from this compound or other matrix components.

Visualizations

Logical Workflow for Investigating Cross-Reactivity

G A Unexpected Experimental Results B Perform Control Experiments A->B C Spike-and-Recovery B->C D Linearity of Dilution B->D E Compound-Only Control B->E F Analyze Control Results C->F D->F E->F G Results Consistent & Expected? F->G H High Likelihood of True Biological Effect G->H Yes I Potential Assay Interference G->I No J Optimize Assay or Use Alternative Method I->J

Caption: Workflow for troubleshooting unexpected results with this compound.

Simplified Bcl-2 Signaling Pathway

Bcl2_Pathway cluster_Mitochondria Mitochondrial Outer Membrane Bcl2 Bcl-2 Bax Bax/Bak Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->Bax This compound This compound This compound->Bcl2 Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's inhibitory effect on the Bcl-2 anti-apoptotic pathway.

References

Validation & Comparative

Aranorosin vs. Fluconazole: A Comparative Analysis of Efficacy Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the antifungal efficacy of aranorosin and the widely-used fluconazole against Candida albicans cannot be provided at this time due to a lack of available scientific data on this compound's activity against this specific pathogen. Extensive searches of scientific literature have yielded minimal information regarding the anti-Candida albicans properties of this compound, a novel antibiotic first described in 1988. While its discovery was noted for its antifungal potential, subsequent research appears to have focused on other properties, such as its antibacterial and anti-cancer activities.

Therefore, this guide will provide a detailed overview of the well-established efficacy and mechanism of action of fluconazole against Candida albicans, adhering to the requested format for data presentation, experimental protocols, and visualizations. This information can serve as a benchmark for the future evaluation of novel antifungal agents like this compound, should data become available.

Fluconazole: An In-Depth Look at its Efficacy Against Candida albicans

Fluconazole is a triazole antifungal agent that has been a cornerstone in the treatment of various Candida infections for decades. Its efficacy stems from its ability to inhibit a key enzyme in the fungal cell membrane biosynthesis pathway.

Quantitative Efficacy Data

The susceptibility of Candida albicans to fluconazole is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism. The following table summarizes typical MIC ranges for fluconazole against susceptible C. albicans isolates.

Parameter Fluconazole Reference Strain(s)
MIC₅₀ (μg/mL) 0.25 - 1.0C. albicans ATCC 90028, Clinical Isolates
MIC₉₀ (μg/mL) 0.5 - 4.0C. albicans ATCC 90028, Clinical Isolates
MIC Breakpoint (Susceptible) ≤ 2 μg/mLClinical and Laboratory Standards Institute (CLSI)

Note: MIC values can vary depending on the specific C. albicans strain and the testing methodology used. The emergence of fluconazole-resistant strains is a growing concern.

Experimental Protocols

The determination of fluconazole's antifungal activity against C. albicans relies on standardized experimental protocols.

1. Broth Microdilution Method for MIC Determination (CLSI M27-A3/S4)

This is the reference method for antifungal susceptibility testing of yeasts.

  • Inoculum Preparation: C. albicans colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: Fluconazole is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of fluconazole that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well.

2. Biofilm Inhibition Assay

This assay assesses the ability of fluconazole to prevent the formation of C. albicans biofilms.

  • Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a microtiter plate and incubated to allow for cell adherence and biofilm formation.

  • Drug Treatment: After an initial adherence phase, the medium is replaced with fresh medium containing various concentrations of fluconazole.

  • Incubation: The plate is incubated for a further 24-48 hours to allow for biofilm maturation in the presence of the drug.

  • Quantification: Biofilm viability is quantified using a metabolic assay, such as the XTT reduction assay, which measures the metabolic activity of the cells within the biofilm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Mechanism of Action and Signaling Pathways

Fluconazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation.

Fluconazole_Mechanism Fluconazole Fluconazole Erg11 Lanosterol 14α-demethylase (Erg11p) Fluconazole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Catalyzes conversion to Toxic_Sterols Accumulation of Toxic 14α-methylated sterols Erg11->Toxic_Sterols Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Decreased Fluidity) Fungal_Growth_Inhibition Inhibition of Fungal Growth Disrupted_Membrane->Fungal_Growth_Inhibition Toxic_Sterols->Disrupted_Membrane

Caption: Mechanism of action of fluconazole against Candida albicans.

The following diagram illustrates a simplified experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of fluconazole.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare C. albicans inoculum (0.5 McFarland) Inoculation Inoculate microtiter plate with C. albicans and Fluconazole dilutions Inoculum->Inoculation Drug_Dilution Prepare serial dilutions of Fluconazole Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Plate Visually or spectrophotometrically read the plate Incubation->Read_Plate Determine_MIC Determine the MIC (Lowest concentration with ≥50% growth inhibition) Read_Plate->Determine_MIC

Caption: Experimental workflow for MIC determination of fluconazole.

A Comparative Guide to Aranorosin and Vancomycin Activity Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Aranorosin and Vancomycin, focusing on their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). While Vancomycin has long been a cornerstone in the treatment of MRSA infections, emerging compounds like this compound present novel mechanisms to combat antibiotic resistance. This document outlines their respective mechanisms of action, quantitative performance data where available, and the experimental protocols used for their evaluation.

Executive Summary

Vancomycin is a glycopeptide antibiotic that directly inhibits bacterial cell wall synthesis, a well-established mechanism for combating MRSA.[1][2][3] In contrast, the primary described role of this compound against MRSA is not as a direct broad-spectrum antibiotic but as a compound that circumvents existing resistance to other antibiotics. Specifically, this compound has been shown to inhibit the bifunctional enzyme AAC(6')/APH(2''), which is responsible for resistance to the aminoglycoside antibiotic arbekacin in MRSA. This guide will delve into these distinct functionalities, providing a framework for understanding their potential applications in MRSA treatment strategies.

Due to the limited publicly available data on the intrinsic Minimum Inhibitory Concentration (MIC) of this compound against MRSA, a direct quantitative comparison of potency with Vancomycin is not feasible at this time. This guide will therefore focus on comparing their known mechanisms of action and presenting the extensive quantitative data available for Vancomycin.

Quantitative Data: Vancomycin Activity Against MRSA

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of vancomycin against MRSA strains as reported in the literature. These values can vary depending on the specific MRSA isolate and the testing methodology used.

ParameterVancomycin Activity Against MRSAReference Strains
MIC50 (µg/mL) 0.5 - 1.0ATCC 29213, Clinical Isolates
MIC90 (µg/mL) 1.0 - 2.0ATCC 29213, Clinical Isolates
Typical MIC Range (µg/mL) 0.5 - 2.0Clinical Isolates[4]
MBC/MIC Ratio ≥32 in tolerant strainsClinical Isolates[5]
CLSI Susceptibility Breakpoint (µg/mL) ≤2S. aureus[6][7]

Mechanism of Action

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin exerts its bactericidal effect by targeting the synthesis of the bacterial cell wall.[1][2][3] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor, Lipid II.[2] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are essential for elongating and cross-linking the peptidoglycan chains. The resulting inhibition of cell wall synthesis leads to a compromised cell envelope and eventual cell lysis due to osmotic pressure.

Vancomycin_Mechanism cluster_bacterium Staphylococcus aureus (MRSA) Lipid_II Lipid II (Peptidoglycan Precursor) PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Transglycosylation & Transpeptidation PG_Chain Growing Peptidoglycan Chain PBP->PG_Chain Cell_Wall Cell Wall Synthesis Vancomycin Vancomycin Vancomycin->Lipid_II

Vancomycin inhibits cell wall synthesis by binding to Lipid II precursors.
This compound: Circumventing Aminoglycoside Resistance

The known mechanism of this compound against MRSA is not direct bactericidal activity but rather the inhibition of a key resistance enzyme. In arbekacin-resistant MRSA, the bifunctional enzyme aminoglycoside 6'-acetyltransferase/2''-phosphotransferase, AAC(6')/APH(2''), inactivates the antibiotic through modification. This compound acts as an inhibitor of this enzyme, thereby restoring the susceptibility of the resistant MRSA strain to arbekacin.

Aranorosin_Mechanism cluster_resistant_mrsa Arbekacin-Resistant MRSA Arbekacin Arbekacin AAC_APH AAC(6')/APH(2'') (Resistance Enzyme) Arbekacin->AAC_APH Modification Bacterial_Growth Bacterial Growth Arbekacin->Bacterial_Growth Inhibits Inactive_Arbekacin Inactive Arbekacin AAC_APH->Inactive_Arbekacin Inactive_Arbekacin->Bacterial_Growth Allows This compound This compound This compound->AAC_APH Inhibits

This compound inhibits a resistance enzyme, restoring arbekacin's activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: A pure culture of the MRSA test strain is grown overnight on an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Inoculum Preparation: A few colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Antimicrobial Agent: A stock solution of the antibiotic (e.g., vancomycin) is prepared and serially diluted in CAMHB to obtain a range of concentrations.

2. Assay Procedure:

  • A 96-well microtiter plate is used. Each well in a row is filled with 100 µL of CAMHB containing decreasing concentrations of the antibiotic, typically in a two-fold dilution series.

  • A growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB) are included.

  • Each well (except the sterility control) is inoculated with 100 µL of the prepared bacterial suspension.

  • The plate is incubated at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Overnight MRSA Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate (Antibiotic dilutions + MRSA) B->D C Serial Dilution of Antibiotic in Broth C->D E Incubate 16-20h at 37°C D->E F Observe for Turbidity E->F G Determine MIC (Lowest concentration with no growth) F->G

References

A Comparative Analysis of Linezolid and Aranorosin Against MRSA: A Review of Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antibiotic resistance, Methicillin-resistant Staphylococcus aureus (MRSA) remains a significant threat in both hospital and community settings. This guide provides a comparative analysis of two antimicrobial agents, linezolid and aranorosin, detailing their respective activities against MRSA. While linezolid is an established antibiotic with a clear mechanism of direct action against MRSA, the available scientific literature positions this compound primarily as a compound that circumvents specific antibiotic resistance mechanisms rather than a standalone anti-MRSA agent.

Linezolid: A Potent Inhibitor of MRSA Protein Synthesis

Linezolid, the first clinically available oxazolidinone antibiotic, exhibits robust activity against a wide range of Gram-positive bacteria, including MRSA.[1] Its efficacy stems from a unique mechanism of action that inhibits the initiation of bacterial protein synthesis.

Mechanism of Action

Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[1][2] This binding action prevents the formation of the 70S initiation complex, a crucial step in the synthesis of bacterial proteins.[2] By halting protein production at this very early stage, linezolid effectively stops the growth and proliferation of the bacteria. This distinct mechanism means there is a low incidence of cross-resistance with other protein synthesis inhibitors.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex 70S Initiation Complex 30S->Initiation_Complex Forms 50S 50S Subunit 50S->Initiation_Complex Forms 50S->Initiation_Complex Inhibits Formation mRNA mRNA mRNA->Initiation_Complex Binds tRNA Initiator tRNA tRNA->Initiation_Complex Binds Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Linezolid Linezolid Linezolid->50S Binds to 23S rRNA

Figure 1: Mechanism of action of Linezolid against MRSA.

Quantitative Data on Linezolid Efficacy

The following tables summarize key quantitative data regarding the efficacy of linezolid against MRSA.

ParameterValue (µg/mL)Reference Strain(s)Citation(s)
MIC50 1.582 (geometric mean)Clinical Isolates[3]
MIC90 2.0Clinical Isolates[3]
MIC Range 1-4Clinical Isolates[4]
Breakpoint ≤4 (Susceptible)CLSI/EUCAST[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Linezolid against MRSA.

AssayMRSA Strain(s)Key FindingsCitation(s)
In vitro Time-KillClinical IsolatesBacteriostatic activity observed.[6]
In vitro Time-KillhGISA/GISABacterial decrease of up to 2 log10 CFU/mL at 4–16 mg/L.[7]
In vivo Pneumonia ModelMRSASignificantly reduced bacterial counts in the lungs compared to untreated controls.[8]
In vivo Hematogenous Infection ModelMRSASignificantly reduced bacterial numbers compared to vancomycin.[9]

Table 2: Summary of Time-Kill and In Vivo Efficacy of Linezolid against MRSA.

Experimental Protocols

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and conducting a time-kill assay is outlined below.

Experimental_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_timekill Time-Kill Assay A1 Prepare serial dilutions of antibiotic A2 Inoculate with standardized MRSA suspension A1->A2 A3 Incubate at 37°C for 18-24 hours A2->A3 A4 Determine MIC (lowest concentration with no visible growth) A3->A4 B1 Inoculate broth with MRSA and antibiotic at specific MIC multiples B2 Incubate and collect samples at various time points (0, 4, 8, 24h) B1->B2 B3 Perform serial dilutions and plate on agar B2->B3 B4 Count colonies (CFU/mL) and plot against time B3->B4

Figure 2: General workflow for in vitro susceptibility testing.

This compound: An Inhibitor of Aminoglycoside Resistance

In contrast to linezolid, the available scientific literature does not characterize this compound as a potent, direct-acting antibiotic against MRSA. Instead, research highlights its role in overcoming resistance to other classes of antibiotics, specifically aminoglycosides.

Mechanism of Action

A key mechanism of resistance in some MRSA strains against aminoglycoside antibiotics, such as arbekacin, is the production of the bifunctional enzyme AAC(6')/APH(2"). This enzyme modifies the aminoglycoside, rendering it ineffective. A study has shown that this compound acts as an inhibitor of this specific enzyme.[10] By blocking the action of AAC(6')/APH(2"), this compound can restore the susceptibility of these resistant MRSA strains to aminoglycosides.

Figure 3: Mechanism of this compound in circumventing aminoglycoside resistance in MRSA.

Quantitative Data on this compound Efficacy

Currently, there is a lack of publicly available data on the direct Minimum Inhibitory Concentration (MIC), time-kill kinetics, or in vivo efficacy of this compound alone against MRSA. The primary research focuses on its synergistic activity with aminoglycosides.

Comparative Summary

FeatureLinezolidThis compound
Primary Role against MRSA Direct-acting antibioticResistance modifier (circumvents aminoglycoside resistance)
Mechanism of Action Inhibits protein synthesis by binding to the 50S ribosomal subunit.[1][2]Inhibits the AAC(6')/APH(2") enzyme, restoring susceptibility to aminoglycosides.[10]
Clinical Use Approved for the treatment of MRSA infections.[1]Investigational; potential for combination therapy.
Spectrum of Activity Broad activity against Gram-positive bacteria.Primarily studied in the context of aminoglycoside-resistant MRSA.
Resistance Mutations in the 23S rRNA gene are the primary mechanism of resistance.[4]Not applicable as a standalone agent based on current data.

Conclusion

Linezolid is a well-established and effective antibiotic for the treatment of MRSA infections, acting directly on a fundamental bacterial process. Its efficacy is supported by extensive in vitro and in vivo data. This compound, based on the available scientific literature, presents a different but potentially valuable strategy. While not a direct anti-MRSA agent itself, its ability to inhibit a key resistance enzyme suggests a potential role in combination therapies, specifically to restore the effectiveness of aminoglycoside antibiotics against resistant strains. Further research is needed to fully elucidate the therapeutic potential of this compound in the management of MRSA infections.

References

Validating Anticancer Efficacy: A Comparative Guide to Aranorosin in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Extensive literature searches did not yield any publicly available data from in vivo xenograft models for the compound Aranorosin or its derivative, K050. The primary research available focuses on its in vitro mechanism of action. This guide, therefore, provides a comprehensive overview of this compound's known mechanism, a general framework for xenograft model validation for similar compounds, and a comparative landscape of other Bcl-2 inhibitors that have been evaluated in vivo.

Introduction to this compound and its Mechanism of Action

This compound is a microbial metabolite identified as an inhibitor of the anti-apoptotic functions of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. By inhibiting Bcl-2, this compound and its more potent synthetic derivative, K050, are proposed to restore the natural process of programmed cell death, or apoptosis, in cancer cells.

The mechanism of action involves the inhibition of Bcl-2's function, which normally prevents the permeabilization of the mitochondrial outer membrane.[1][2] Inhibition by this compound or K050 leads to a loss of mitochondrial transmembrane potential, the activation of caspase-9, and subsequent apoptosis.[1][2] This targeted approach makes this compound a compound of interest for malignancies that are dependent on Bcl-2 for survival.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

G cluster_cell Cancer Cell This compound This compound / K050 Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Permeabilization Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Promotes Apoptosis Apoptosis Caspase9->Apoptosis Initiates G cluster_workflow Xenograft Experimental Workflow A Cell Line Culture C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (Drug vs. Vehicle) E->F G Data Collection (Tumor Volume, Body Weight) F->G H Endpoint Analysis (TGI, Survival) G->H I Tumor Excision & Post-mortem Analysis H->I

References

Aranorosin: A Potential Solution to Circumvent Antibiotic Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A novel antibiotic, Aranorosin, demonstrates promising activity against drug-resistant bacteria, offering a potential new avenue in the fight against antimicrobial resistance. Research highlights its ability to overcome resistance to specific aminoglycoside antibiotics in Methicillin-Resistant Staphylococcus aureus (MRSA) by inhibiting a key bacterial resistance enzyme.

This compound, a compound originally recognized for its antifungal properties, is now being investigated for its antibacterial efficacy, particularly against strains that have developed resistance to conventional antibiotics. A pivotal study has shown that this compound can circumvent arbekacin-resistance in MRSA.[1][2] This is significant as arbekacin is an aminoglycoside antibiotic often used to treat MRSA infections; however, its effectiveness is threatened by the emergence of resistant strains.

Reversing Resistance: The Mechanism of Action

The primary mechanism behind arbekacin resistance in many MRSA strains is the production of a bifunctional enzyme known as aminoglycoside 6'-N-acetyltransferase/2''-O-phosphotransferase (AAC(6')/APH(2'')). This enzyme modifies the arbekacin molecule, rendering it ineffective. The study by Suga et al. revealed that this compound specifically inhibits this enzyme. By neutralizing the bacteria's defense mechanism, this compound restores the susceptibility of resistant MRSA to arbekacin.[1][2] This synergistic effect suggests that a combination therapy of this compound and arbekacin could be a viable strategy to treat infections caused by arbekacin-resistant MRSA.

Comparative Efficacy of this compound

To understand the potential of this compound in a broader context, it is essential to compare its activity against various antibiotic-resistant bacteria. While comprehensive data on a wide range of resistant strains is still emerging, the available information on its effect against arbekacin-resistant MRSA is a critical starting point.

Organism Antibiotic Resistance Profile This compound Activity (in combination with Arbekacin) Reference
Staphylococcus aureusMethicillin-Resistant (MRSA), Arbekacin-ResistantCircumvents arbekacin resistance[1][2]

Further research is required to establish the Minimum Inhibitory Concentrations (MICs) of this compound against a wider panel of multidrug-resistant bacteria, including vancomycin-resistant Enterococci (VRE), penicillin-resistant Streptococcus pneumoniae, carbapenem-resistant Enterobacteriaceae (CRE), and multidrug-resistant Pseudomonas aeruginosa. Such data will be crucial in determining the full spectrum of this compound's utility in clinical settings.

Experimental Protocols

The methodologies employed in studying the cross-resistance of this compound are fundamental to understanding and replicating these findings.

Antimicrobial Susceptibility Testing (AST)

The susceptibility of bacterial strains to this compound and other antibiotics is typically determined using standard methods such as broth microdilution or agar dilution as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: The microdilution trays containing the antibiotic dilutions are inoculated with the prepared bacterial suspension.

  • Incubation: The trays are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay for AAC(6')/APH(2'')

To confirm this compound's inhibitory effect on the resistance-conferring enzyme, a specific enzyme inhibition assay is performed.

  • Enzyme Purification: The bifunctional enzyme AAC(6')/APH(2'') is purified from a resistant MRSA strain.

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, a specific substrate for the enzyme (e.g., arbekacin), a co-factor (e.g., Acetyl-CoA for the acetyltransferase activity), and a buffer solution.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Activity Measurement: The activity of the enzyme is measured by detecting the modified antibiotic or the consumption of the co-factor, often using spectrophotometric or chromatographic methods. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is then determined.

Visualizing the Pathway and Workflow

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_0 Arbekacin Action in Susceptible MRSA Arbekacin Arbekacin Ribosome Ribosome Arbekacin->Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Arbekacin mechanism in susceptible bacteria.

G cluster_1 Arbekacin Resistance in MRSA Arbekacin_Resistant Arbekacin AAC_APH_Enzyme AAC(6')/APH(2'') Arbekacin_Resistant->AAC_APH_Enzyme Substrate for Modified_Arbekacin Modified Arbekacin AAC_APH_Enzyme->Modified_Arbekacin Produces Ribosome_Resistant Ribosome Modified_Arbekacin->Ribosome_Resistant Cannot bind to Protein_Synthesis_Continues Protein Synthesis Continues Ribosome_Resistant->Protein_Synthesis_Continues Bacterial_Survival Bacterial Survival Protein_Synthesis_Continues->Bacterial_Survival

Mechanism of arbekacin resistance in MRSA.

G cluster_2 This compound Circumvention of Resistance This compound This compound AAC_APH_Enzyme_Inhibited AAC(6')/APH(2'') This compound->AAC_APH_Enzyme_Inhibited Inhibits Arbekacin_Effective Arbekacin Ribosome_Target Ribosome Arbekacin_Effective->Ribosome_Target Binds to Protein_Synthesis_Inhibition_Restored Protein Synthesis Inhibition Ribosome_Target->Protein_Synthesis_Inhibition_Restored Leads to Bacterial_Cell_Death_Restored Bacterial Cell Death Protein_Synthesis_Inhibition_Restored->Bacterial_Cell_Death_Restored G Start Start: Isolate Resistant Strain Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of this compound & Antibiotics Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_MIC Determine MIC Incubate->Read_MIC Enzyme_Assay Perform Enzyme Inhibition Assay Read_MIC->Enzyme_Assay Purify_Enzyme Purify AAC(6')/APH(2'') Enzyme_Assay->Purify_Enzyme Run_Reaction Run Reaction with This compound Purify_Enzyme->Run_Reaction Measure_Activity Measure Enzyme Activity Run_Reaction->Measure_Activity Determine_IC50 Determine IC50 Measure_Activity->Determine_IC50 End End: Analyze Data Determine_IC50->End

References

Benchmarking Aranorosin's Safety Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosin is a novel investigational agent with a dual mechanism of action, exhibiting potential as both an anticancer and an antibacterial compound. It has been identified as an inhibitor of the anti-apoptotic protein Bcl-2, a key target in oncology.[1][2] Additionally, this compound has demonstrated the ability to circumvent arbekacin resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').[3] Given its potential therapeutic applications, a thorough understanding of its safety profile is paramount for further development. This guide provides a comparative analysis of the anticipated safety profile of this compound against existing drugs with similar mechanisms of action, supported by established preclinical safety data and standardized experimental protocols.

Comparative Safety Analysis

Due to the preclinical stage of this compound, direct clinical safety data is not yet available. Therefore, this analysis benchmarks its potential safety profile against two relevant classes of therapeutic agents: Bcl-2 inhibitors for its anticancer activity and aminoglycoside antibiotics for its antibacterial properties.

Anticipated Safety Profile based on Bcl-2 Inhibition

The primary comparators for this compound's anti-cancer activity are the approved Bcl-2 inhibitors, Venetoclax and Navitoclax. The known adverse effects of these drugs provide a predictive framework for the potential toxicities of this compound.

Table 1: Comparative Adverse Effects of Bcl-2 Inhibitors

Adverse EffectVenetoclaxNavitoclaxAnticipated for this compound
Hematologic
NeutropeniaVery CommonCommonHigh Likelihood
ThrombocytopeniaVery CommonVery Common (Dose-limiting)High Likelihood
AnemiaVery CommonCommonHigh Likelihood
Metabolic
Tumor Lysis Syndrome (TLS)Common (Serious)Less CommonPotential Risk
Gastrointestinal
DiarrheaVery CommonVery CommonLikely
NauseaVery CommonVery CommonLikely
Other
FatigueVery CommonCommonLikely
Upper Respiratory Tract InfectionsCommonNot ReportedPossible

Data compiled from publicly available drug safety information.

Anticipated Safety Profile based on Antibacterial Mechanism

This compound's inhibition of the AAC(6')/APH(2'') enzyme suggests a potential role in treating resistant bacterial infections. This mechanism is pertinent to aminoglycoside antibiotics, which are also inactivated by such enzymes. Therefore, the safety profiles of aminoglycosides like Amikacin and Plazomicin, as well as Arbekacin (which this compound's activity complements), are relevant comparators.

Table 2: Comparative Adverse Effects of Relevant Antibiotics

Adverse EffectAmikacinPlazomicinArbekacinAnticipated for this compound
Renal
NephrotoxicityCommon (Serious)CommonPossiblePotential Risk
Otic
Ototoxicity (Vestibular and Auditory)Common (Serious)Less CommonPossiblePotential Risk
Neuromuscular
Neuromuscular BlockadeRare (Serious)Not ReportedNot ReportedUnlikely but possible
Other
Injection Site ReactionsCommonCommonNot ReportedDependent on formulation

Data compiled from publicly available drug safety information.

Signaling Pathways and Mechanisms of Action

This compound's Inhibition of the Bcl-2 Pathway

This compound is postulated to function as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 proteins. This action prevents Bcl-2 from sequestering pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Apoptosis Stimuli Cellular Stress / Developmental Cues Bax_Bak Bax / Bak (Pro-apoptotic) Stimuli->Bax_Bak activates MOMP MOMP Bax_Bak->MOMP induces Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak inhibits This compound This compound This compound->Bcl2 inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's mechanism of Bcl-2 inhibition.
This compound's Inhibition of AAC(6')/APH(2'') in Bacteria

In bacteria, particularly MRSA, the bifunctional enzyme aminoglycoside acetyltransferase (AAC) and aminoglycoside phosphotransferase (APH) confers resistance to aminoglycoside antibiotics like arbekacin by modifying the drug. This compound inhibits this enzyme, thereby restoring the efficacy of the antibiotic.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Arbekacin Arbekacin Ribosome Bacterial Ribosome Arbekacin->Ribosome inhibits AAC_APH AAC(6')/APH(2'') Enzyme Arbekacin->AAC_APH Protein_Synthesis Protein Synthesis Bacterial_Death Bacterial Death Inactive_Arbekacin Inactive Arbekacin AAC_APH->Inactive_Arbekacin modifies This compound This compound This compound->AAC_APH inhibits

This compound's inhibition of bacterial resistance.

Experimental Protocols for Safety Assessment

A comprehensive preclinical safety evaluation of this compound would involve a battery of in vitro and in vivo assays to identify potential liabilities. The following outlines key experimental protocols relevant to the anticipated toxicities.

Proposed Preclinical Safety Evaluation Workflow

cluster_0 In Vitro Safety Screening cluster_1 In Vivo Toxicology cluster_2 Specific Toxicity Assessments cluster_3 Safety Pharmacology Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity Studies (Rodent) Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Genotoxicity->Acute_Toxicity Cardiotoxicity hERG Assay Cardiotoxicity->Acute_Toxicity Repeat_Dose Repeat-Dose Toxicity (Rodent & Non-rodent) Acute_Toxicity->Repeat_Dose Hematology Hematology & Coagulation Repeat_Dose->Hematology Renal_Function Renal Function Tests Repeat_Dose->Renal_Function Auditory_Function Auditory Function Tests Repeat_Dose->Auditory_Function CNS Central Nervous System Repeat_Dose->CNS Cardiovascular Cardiovascular System Repeat_Dose->Cardiovascular Respiratory Respiratory System Repeat_Dose->Respiratory

Preclinical safety evaluation workflow.
Key Experimental Methodologies

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in various cancer and normal cell lines.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

2. Genotoxicity - Ames Test

  • Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5][6][7]

  • Methodology:

    • Prepare bacterial tester strains (e.g., TA98, TA100) and the test compound at various concentrations.

    • In the presence and absence of a metabolic activation system (S9 mix), mix the tester strain, the test compound, and a trace amount of histidine in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[5][6]

3. Cardiotoxicity - hERG Assay

  • Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[8][9][10][11][12]

  • Methodology (Automated Patch Clamp):

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

    • Apply this compound at multiple concentrations to the cells.

    • Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.

    • Determine the percentage of inhibition of the hERG current at each concentration.

    • Calculate the IC50 value for hERG inhibition.

4. In Vivo Repeat-Dose Toxicity Study (Rodent)

  • Objective: To identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL) following repeated administration of this compound.

  • Methodology:

    • Administer this compound daily to groups of rodents (e.g., rats) at three or more dose levels for a specified duration (e.g., 28 days). Include a vehicle control group.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • Collect blood samples at specified intervals for hematology and clinical chemistry analysis.

    • At the end of the treatment period, perform a comprehensive necropsy and collect organs for histopathological examination.

    • Include recovery groups to assess the reversibility of any observed toxicities.

5. Preclinical Nephrotoxicity Assessment

  • Objective: To evaluate the potential for this compound to cause kidney damage.

  • Methodology:

    • During in vivo toxicity studies, monitor serum creatinine and blood urea nitrogen (BUN) levels.

    • Conduct urinalysis to check for proteinuria, glucosuria, and the presence of cellular casts.

    • Perform histopathological examination of the kidneys to identify any tubular necrosis, interstitial nephritis, or glomerular damage.

    • In vitro models using human renal proximal tubule epithelial cells can also be used to assess direct cytotoxicity.[13][14]

6. Preclinical Ototoxicity Assessment

  • Objective: To determine if this compound has any adverse effects on hearing and balance.[15][16][17][18]

  • Methodology:

    • In non-rodent species (e.g., guinea pigs) used in repeat-dose toxicity studies, perform Auditory Brainstem Response (ABR) testing before, during, and after the treatment period to assess hearing thresholds.[17]

    • Conduct histopathological examination of the cochlea to evaluate the integrity of inner and outer hair cells.[15][16]

Conclusion

Based on its dual mechanism of action, this compound presents a promising therapeutic profile. However, its development will require a careful and comprehensive evaluation of its safety. The anticipated safety concerns, derived from the known profiles of Bcl-2 inhibitors and aminoglycoside antibiotics, center around potential hematologic toxicity, tumor lysis syndrome, nephrotoxicity, and ototoxicity. The experimental workflows and protocols outlined in this guide provide a robust framework for the preclinical safety assessment of this compound, enabling a thorough characterization of its risk profile and informing its future clinical development. Continuous monitoring and data collection will be crucial to fully understand and mitigate any potential adverse effects.

References

Comparative Transcriptomic Analysis of Aranorosin-Treated vs. Untreated Cells: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, publicly accessible comparative transcriptomics data for Aranorosin-treated versus untreated cells is not available. This guide is therefore presented as a comprehensive, hypothetical framework for conducting and interpreting such a study. It is designed for researchers, scientists, and drug development professionals to understand the potential cellular impacts of this compound and to provide a template for future research.

This compound is a novel antibiotic with antifungal properties, isolated from Pseudoarachniotus roseus.[1] It has been shown to circumvent arbekacin-resistance in MRSA and to inhibit the anti-apoptotic functions of the Bcl-2 protein, suggesting its potential in both infectious disease and oncology research.[2][3] A comparative transcriptomic analysis would provide a global view of the changes in gene expression induced by this compound, offering invaluable insights into its mechanism of action, potential off-target effects, and biomarkers for its activity.

Hypothetical Gene Expression Changes in Response to this compound Treatment

A key outcome of a comparative transcriptomics study is the identification of differentially expressed genes (DEGs). The following table represents a hypothetical summary of DEGs that might be observed in a fungal cell line (e.g., Candida albicans) or a cancer cell line treated with this compound, based on its known biological activities.

Gene IDGene NameLog2 Fold Changep-valueAdjusted p-valuePutative Function
CAAL_01G01234ERG11-2.50.00010.005Ergosterol biosynthesis
CAAL_01G05678CHT23.00.000050.002Chitin synthesis
CAAL_01G09012HOG12.10.0010.02Osmotic stress response
Hs_Gene_123BAX2.80.00020.008Pro-apoptotic protein
Hs_Gene_456CYCS1.90.0050.04Apoptosis, electron transport
Hs_Gene_789RPS6-1.80.0030.03Ribosomal protein, translation

Experimental Protocols

A robust comparative transcriptomics study relies on meticulous experimental design and execution. The following outlines a standard workflow for an RNA-Sequencing (RNA-Seq) based analysis.

1. Cell Culture and this compound Treatment:

  • Cell Lines: A relevant fungal strain (e.g., Candida albicans SC5314) or a human cancer cell line known to overexpress Bcl-2 (e.g., HeLa) would be selected.

  • Culture Conditions: Cells would be cultured under standard conditions to mid-logarithmic phase to ensure active metabolism and replication.

  • Treatment: Experimental cultures would be treated with a predetermined concentration of this compound (e.g., based on IC50 values), while control cultures would receive a vehicle (e.g., DMSO) treatment. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to capture both early and late transcriptional responses.

  • Replicates: A minimum of three biological replicates for each condition (treated and untreated) at each time point is essential for statistical power.

2. RNA Extraction and Quality Control:

  • Total RNA would be extracted from cell pellets using a TRIzol-based method followed by a column cleanup (e.g., RNeasy Mini Kit, Qiagen).

  • RNA quantity and purity would be assessed using a NanoDrop spectrophotometer (A260/280 ratio > 1.8).

  • RNA integrity would be evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN > 8).

3. Library Preparation and Sequencing:

  • mRNA would be isolated from total RNA using oligo(dT) magnetic beads.

  • The isolated mRNA would then be fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

  • Second-strand cDNA synthesis would follow, and the resulting double-stranded cDNA would be end-repaired, A-tailed, and ligated with sequencing adapters.

  • The adapter-ligated fragments would be amplified by PCR to create the final sequencing library.

  • The quality and quantity of the library would be assessed before sequencing on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Raw sequencing reads would be assessed for quality using tools like FastQC. Adapters and low-quality bases would be trimmed.

  • Read Alignment: The cleaned reads would be aligned to a reference genome (e.g., C. albicans SC5314 reference genome or human genome hg38) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene would be counted using tools like HTSeq or featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis would be performed using packages such as DESeq2 or edgeR in R, which normalize the raw counts and perform statistical tests to identify genes with significant changes in expression between treated and untreated samples.

  • Functional Enrichment Analysis: The list of differentially expressed genes would be subjected to Gene Ontology (GO) and pathway enrichment (e.g., KEGG, Reactome) analysis to identify the biological processes and signaling pathways significantly affected by this compound treatment.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cell_culture Cell Culture (Fungal or Human Cell Line) treatment This compound Treatment vs. Untreated Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing Next-Generation Sequencing library_prep->sequencing qc2 Raw Read Quality Control (FastQC, Trimming) sequencing->qc2 alignment Read Alignment (HISAT2/STAR) qc2->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis (DESeq2/edgeR) quantification->dea enrichment Functional Enrichment Analysis (GO, KEGG) dea->enrichment

Caption: Experimental workflow for comparative transcriptomics of this compound-treated cells.

Hypothetical Signaling Pathway Affected by this compound

Based on its known antifungal activity and its role as a Bcl-2 inhibitor, this compound may trigger cell wall integrity and apoptosis pathways. The diagram below illustrates a hypothetical signaling cascade in a fungal cell.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ergosterol Ergosterol Synthesis This compound->Ergosterol Inhibits Bcl2_homolog Fungal Bcl-2 Homolog This compound->Bcl2_homolog Inhibits Ribosomes Ribosomal Protein Synthesis This compound->Ribosomes Inhibits? CellWall Cell Wall Stress Ergosterol->CellWall HOG1 HOG1 Pathway CellWall->HOG1 PKC_pathway PKC Pathway CellWall->PKC_pathway StressResponse Stress Response Gene Expression HOG1->StressResponse PKC_pathway->StressResponse Apoptosis Apoptosis Induction Bcl2_homolog->Apoptosis Blocks Ribosomes->Apoptosis Stress Signal

Caption: Hypothetical signaling pathways affected by this compound in a fungal cell.

References

Safety Operating Guide

Proper Disposal of Aranorosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Aranorosin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As a potent antibiotic with antibacterial, antifungal, and anticancer properties, improper disposal of this compound can contribute to environmental contamination and the development of antimicrobial resistance.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general best practices for chemical and antibiotic waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations may vary.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and its waste.[5]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the form of the waste (e.g., stock solution, used media, contaminated labware).

Segregation and Labeling:
  • Isolate this compound Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS office.[6][7]

  • Designated Waste Container: Collect all this compound waste in a dedicated, leak-proof container that is chemically compatible with the substance.[6][8]

  • Clear Labeling: Clearly label the waste container with "this compound Waste," "Hazardous Waste," and any other identifiers required by your institution and local regulations.[7][8]

Disposal of Liquid this compound Waste:
  • Stock Solutions: Concentrated this compound stock solutions are considered hazardous chemical waste.[1] They should be collected in an approved chemical waste container for disposal by a licensed hazardous waste contractor.[1][5][7]

  • Used Cell Culture Media: Cell culture media containing this compound should be treated as chemical waste.[1][8] While autoclaving can destroy pathogens, it may not deactivate all antibiotics.[1] Therefore, after any required biological decontamination (such as autoclaving), the media should be collected as chemical waste.[1][8]

Disposal of Solid this compound Waste:
  • Contaminated Labware: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in the designated this compound waste container.

  • Spill Cleanup Materials: Any materials used to clean up this compound spills should be disposed of as hazardous waste in the designated container.

Final Disposal:
  • Arrange for Pickup: Once the waste container is full, arrange for its collection by your institution's EHS department or a certified hazardous waste disposal company.[7]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies.[6]

Summary of this compound Properties and Disposal Considerations

PropertyDescriptionDisposal Implication
Chemical Nature Antibiotic, Antibacterial, Antifungal, Anticancer Compound[2][3]Must be treated as hazardous chemical waste.[1][8]
Solubility Soluble in DMSO, ethanol, or methanol.[2]Liquid waste containing these solvents must be handled appropriately as chemical waste.
Physical Form White solid.[2]Solid waste and contaminated materials require proper containment.
Storage Long-term storage at -20°C.[2][3]Expired or unused product must be disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.

AranorosinDisposal cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_liquid_handling Liquid Waste Handling cluster_solid_handling Solid Waste Handling cluster_final_disposal Final Disposal start This compound Waste Generated is_liquid Liquid? start->is_liquid stock_solution High Concentration Stock Solution is_liquid->stock_solution Yes used_media Used Cell Culture Media is_liquid->used_media Yes contaminated_items Contaminated Labware, Gloves, Vials, etc. is_liquid->contaminated_items No collect_liquid Collect in Labeled, Leak-Proof Chemical Waste Container stock_solution->collect_liquid used_media->collect_liquid ehs_pickup Arrange for Pickup by EHS/Certified Vendor collect_liquid->ehs_pickup collect_solid Collect in Labeled Hazardous Waste Container contaminated_items->collect_solid collect_solid->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Aranorosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Aranorosin, a potent bioactive compound, adherence to strict safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance in a laboratory setting.

Physicochemical and Storage Data

Proper storage and handling are critical for maintaining the integrity and stability of this compound. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C23H33NO6
Molecular Weight 419.52 g/mol
CAS Number 117184-53-9
Appearance White solid[1]
Purity ≥95% (HPLC)
Solubility Soluble in DMSO, ethanol, or methanol[1]
Long-Term Storage -20°C[1]
Short-Term Storage +4°C
Stability Stable for at least 3 years when stored at -20°C[1]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the lack of comprehensive toxicity data, a cautious approach to personal protection is necessary. The following PPE is mandatory when handling this compound in solid or solution form:

  • Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a properly fitted respirator (e.g., N95 or higher) is essential to prevent inhalation of airborne particles.

Safe Handling and Experimental Protocols

Adherence to the following procedural steps is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Weighing:

  • All handling of solid this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.

  • Use anti-static weigh paper and tools to prevent dispersal of the powder.

  • Prepare solutions within the fume hood.

2. Dissolution:

  • This compound is soluble in DMSO, ethanol, or methanol.[1]

  • Add the solvent slowly to the solid this compound to avoid splashing.

  • Cap the vial tightly and vortex or sonicate until fully dissolved.

3. Use in Experiments:

  • When adding this compound solutions to cell cultures or other experimental systems, do so carefully to avoid generating aerosols.

  • All manipulations should be performed in a biological safety cabinet if working with cell lines.

4. Spill Management:

  • In case of a spill, immediately alert others in the laboratory.

  • For small spills of solutions, absorb with an inert material (e.g., vermiculite, sand, or earth), and place in a sealed container for chemical waste disposal.

  • For spills of the solid compound, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential health risks.

  • Solid this compound Waste: Collect all solid this compound waste, including empty vials and contaminated weigh paper, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid this compound Waste: All solutions containing this compound, including unused stock solutions and experimental media, should be collected as hazardous chemical waste.[2] Do not pour down the drain.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated biohazard or chemical waste container for incineration.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.

Workflow for Handling this compound

Aranorosin_Handling_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimental Use cluster_disposal Waste Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Weigh Solid this compound B->C D Add Solvent (DMSO, EtOH, MeOH) C->D E Vortex/Sonicate to Dissolve D->E F Add to Experimental System E->F G Collect Solid Waste F->G H Collect Liquid Waste F->H I Dispose of Contaminated PPE F->I

Caption: Safe handling workflow for this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.